4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLDIPUHQBHQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165948-23-2 | |
| Record name | 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Basic Structure, Properties, and Applications of a Privileged Heterocyclic System
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique framework for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the basic structure, physicochemical properties, synthesis, and biological significance of this important scaffold, with a particular focus on its role in the development of anticoagulants.
Core Structure and Physicochemical Properties
The this compound nucleus consists of a thiazole ring fused to a piperidine ring. The basic structure and its key derivatives are detailed below.
Table 1: Physicochemical Properties of this compound and a Key Derivative
| Property | This compound Hydrochloride | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride[1][2] |
| CAS Number | 1241725-84-7 | 720720-96-7 |
| Molecular Formula | C₆H₉ClN₂S | C₈H₁₁ClN₂O₂S |
| Molecular Weight | 176.67 g/mol | 234.70 g/mol |
| Appearance | Not specified | Pale beige to light brown solid |
| Melting Point | Not specified | 199.0 to 203.0 °C |
| Boiling Point | Not specified | 175 °C |
| Solubility | Not specified | Slightly soluble in aqueous acid and DMSO (with heating/sonication); very slightly soluble in methanol.[1] |
| IUPAC Name | 4,5,6,7-tetrahydro-[1][3]thiazolo[5,4-c]pyridine;hydrochloride | 5-methyl-6,7-dihydro-4H-[1][3]thiazolo[5,4-c]pyridine-2-carboxylic acid;hydrochloride |
Synthesis of the Core Scaffold
The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common approach involves the cyclization of a functionalized piperidine derivative.
Experimental Protocol: Synthesis of a this compound Derivative
Step 1: Condensation A mixture of a suitable 3-halopiperidin-4-one derivative and a thioamide is reacted in the presence of a base to form the thiazole ring.
Step 2: Hydrolysis The resulting ester is then hydrolyzed, typically using a strong base such as sodium hydroxide, to yield the corresponding carboxylic acid.
Step 3: Salt Formation The carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt, which often improves the compound's stability and handling properties.
Below is a logical workflow for a typical synthesis.
Caption: Generalized synthetic workflow for a this compound derivative.
Biological Activity and Mechanism of Action
The primary biological significance of the this compound scaffold lies in its use as a core component of direct factor Xa inhibitors.[4] Factor Xa is a critical enzyme in the coagulation cascade, the physiological process responsible for blood clotting.[5]
The Coagulation Cascade and Factor Xa Inhibition
The coagulation cascade is a series of enzymatic reactions that ultimately lead to the formation of a fibrin clot to prevent blood loss following injury.[5] This cascade can be initiated by two main pathways: the intrinsic and extrinsic pathways, both of which converge on the activation of Factor X to Factor Xa.[5][6] Activated Factor Xa then plays a pivotal role in converting prothrombin to thrombin, which in turn converts fibrinogen to fibrin, the primary component of a blood clot.[3]
Derivatives of this compound, such as the anticoagulant drug Edoxaban, are designed to bind to the active site of Factor Xa, thereby inhibiting its enzymatic activity.[4] This disruption of the coagulation cascade prevents the formation of thrombin and subsequently fibrin, leading to an anticoagulant effect.[7]
Caption: The coagulation cascade and the site of action for Factor Xa inhibitors.
Spectroscopic Data
Table 2: Spectroscopic Data for a Representative Derivative (5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine)
| Technique | Data |
| Mass Spectrometry | Molecular Ion (M+): 169.06736854 Da[8] |
| ¹H NMR | Spectral data is available and consistent with the structure.[9] |
| ¹³C NMR | Spectral data is available and consistent with the structure. |
Applications and Future Directions
The this compound scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10] Its most prominent application to date is in the development of anticoagulants. Edoxaban, a direct oral anticoagulant (DOAC), is a prime example of a successful drug molecule built upon this scaffold.
Future research is likely to explore the potential of this scaffold in other therapeutic areas. The inherent properties of the thiazole ring, such as its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive starting point for the design of inhibitors for a variety of enzymes.[11] The rigid piperidine ring also allows for the precise positioning of substituents to optimize binding to a target protein.
Conclusion
The this compound core is a versatile and valuable scaffold in drug discovery. Its successful application in the development of the Factor Xa inhibitor Edoxaban highlights its potential for creating potent and selective therapeutic agents. A thorough understanding of its synthesis, properties, and biological activity is crucial for researchers and scientists working to develop the next generation of medicines based on this privileged heterocyclic system.
References
- 1. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 2. 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | C8H11ClN2O2S | CID 11149031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 4. The role of factor Xa inhibitors in venous thromboembolism treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Back to basics: the coagulation pathway [bloodresearch.or.kr]
- 7. How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 8. 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine | C7H11N3S | CID 2397998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thiazolo[5,4-c]pyridine, 4,5,6,7-tetrahydro-5-methyl-(259809-24-0) 1H NMR spectrum [chemicalbook.com]
- 10. This compound|CAS 165948-23-2 [benchchem.com]
- 11. Thiazole Ring—A Biologically Active Scaffold [mdpi.com]
The Chemical Landscape of Tetrahydrothiazolo[5,4-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrothiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone for the development of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the chemical characteristics of this scaffold, including its physicochemical properties, synthesis, and its role as a modulator of key biological pathways.
Physicochemical Characteristics
The physicochemical properties of the tetrahydrothiazolo[5,4-c]pyridine core and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. A summary of key computed and experimental data for the parent scaffold and a representative derivative is presented below.
Table 1: Physicochemical Properties of Tetrahydrothiazolo[5,4-c]pyridine and a Key Derivative
| Property | 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride |
| CAS Number | 165948-23-2 | 720720-96-7[1] |
| Molecular Formula | C6H8N2S | C8H11ClN2O2S[1] |
| Molecular Weight | 140.21 g/mol | 234.70 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 53.16 Ų[2] | 53.43 Ų[1] |
| logP (Computed) | 1.91960[2] | 1.251[1] |
| Hydrogen Bond Donors | 1 | 1[1] |
| Hydrogen Bond Acceptors | 2 | 4[1] |
| Rotatable Bonds | 0 | 1[1] |
| Boiling Point | 367°C at 760 mmHg[2] | 175°C[3] |
| Melting Point | Not available | 199.0 to 203.0°C[3] |
| Solubility | Not available | Slightly soluble in aqueous acid and DMSO (with heating/sonication), very slightly soluble in methanol.[3] |
Table 2: Spectroscopic Data for a Representative Derivative (tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate)
| Spectroscopic Data | Values |
| ¹H NMR (DMSO-d6) | δ 1.29 (s, 9H), 2.68 (t, 2H), 3.49 (t, 2H), 4.39 (s, 2H), 7.69 (s, 2H) |
| Mass Spectrum (m/z) | 256 (M+1) |
Source: Der Pharma Chemica, 2014, 6(5):343-351.
Synthesis of the Tetrahydrothiazolo[5,4-c]pyridine Core
A prevalent and efficient method for the synthesis of the 2-aminotetrahydrothiazolo[5,4-c]pyridine scaffold is the Gewald reaction. This multicomponent reaction offers a straightforward approach to constructing the fused heterocyclic system.
Experimental Protocol: Gewald Synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Materials:
-
N-Boc-4-piperidone
-
Cyanamide
-
Sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a stirred solution of N-Boc-4-piperidone (10.0 g, 50 mmol), cyanamide (2.53 g, 60 mmol), and sulfur (1.92 g, 60 mmol) in ethanol (100 mL), add morpholine (6.07 mL, 65 mmol) dropwise over a period of 30 minutes at room temperature.
-
Heat the reaction mixture to reflux for 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the product.
This protocol is adapted from the synthesis described in Der Pharma Chemica, 2014, 6(5):343-351.
Biological Significance and Signaling Pathways
Derivatives of the tetrahydrothiazolo[5,4-c]pyridine scaffold have been identified as potent inhibitors of key enzymes involved in cellular signaling and disease progression, notably Phosphoinositide 3-kinase (PI3K) and Factor Xa.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a hallmark of many cancers. Thiazolopyridine derivatives have emerged as promising inhibitors of PI3K, thereby blocking downstream signaling.
Inhibition of Factor Xa in the Coagulation Cascade
Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin clot.[5][6] The tetrahydrothiazolo[5,4-c]pyridine scaffold is a key component of Edoxaban, a direct oral anticoagulant that functions by inhibiting Factor Xa.
Experimental Workflow: Synthesis and Characterization
The development of novel derivatives based on the tetrahydrothiazolo[5,4-c]pyridine scaffold typically follows a structured experimental workflow, from synthesis to biological evaluation.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. ODM 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid h Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. radiopaedia.org [radiopaedia.org]
- 6. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, serving as the foundation for a variety of biologically active compounds. While the precise initial discovery of the unsubstituted parent molecule is not prominently documented, the exploration of its derivatives has been a fertile area of research, leading to the development of potent therapeutic agents. This guide provides an in-depth overview of the historical context, key synthetic methodologies, and the evolution of the biological applications of this important chemical entity. Detailed experimental protocols for the synthesis of key derivatives are provided, along with a summary of their quantitative biological data. Furthermore, this guide illustrates the mechanism of action of these compounds through detailed signaling pathway diagrams.
Discovery and Historical Context
The exploration of the this compound scaffold has been primarily driven by the quest for novel therapeutic agents.[1] Early interest in related fused heterocyclic systems paved the way for the synthesis and investigation of this particular ring structure. The inherent structural features of the scaffold, combining a thiazole and a piperidine ring, offered a three-dimensional architecture well-suited for interaction with biological targets.[1]
The historical development of research on this core can be viewed as a progression from foundational synthetic methodology to the strategic design of derivatives with specific pharmacological profiles.[1] Key synthetic reactions, such as the Gewald and Bischler-Napieralski reactions, have been instrumental in accessing a diverse library of substituted this compound analogs.[1] This has enabled researchers to probe the structure-activity relationships (SAR) and optimize compounds for various therapeutic targets.
A significant milestone in the history of this scaffold is its incorporation into the structure of Edoxaban, a potent and selective inhibitor of Factor Xa, which is a critical enzyme in the blood coagulation cascade. The intermediate, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, is a key building block in the synthesis of this widely used anticoagulant.[2][3] Beyond anticoagulation, derivatives of this scaffold have shown promise as antimicrobial agents, anticancer therapeutics, and inhibitors of various kinases, highlighting its status as a "privileged medicinal scaffold."[1]
Key Synthetic Methodologies
The synthesis of the this compound core and its derivatives is most notably achieved through a multicomponent reaction known as the Gewald reaction. This approach offers an efficient route to constructing the fused heterocyclic system from readily available starting materials.
Gewald Reaction for 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Derivatives
The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone (or aldehyde), a cyano-containing active methylene compound, and elemental sulfur in the presence of a base.[4] For the synthesis of the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold, a piperidone derivative is typically used as the ketone component.
Experimental Protocols
Synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
This protocol is adapted from the synthesis of a key intermediate in the preparation of various biologically active derivatives.
Materials:
-
N-boc-4-piperidone
-
Cyanamide
-
Sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a stirred solution of N-boc-4-piperidone (10.0 g, 50 mmol), cyanamide (2.53 g, 60 mmol), and sulfur (1.92 g, 60 mmol) in ethanol (100 mL), add morpholine (6.07 mL, 65 mmol) dropwise over a period of 30 minutes at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product can be isolated by filtration and purified by recrystallization or column chromatography.
Biological Activity and Data Presentation
Derivatives of the this compound scaffold have demonstrated a wide range of biological activities. The following tables summarize some of the key findings and quantitative data for representative compounds.
| Compound/Derivative | Biological Target | Activity (IC50/Ki) | Therapeutic Area |
| Edoxaban (a derivative) | Factor Xa | Ki: 0.561 nM | Anticoagulant |
| Thiazolopyridine derivatives | PI3Kα | IC50: 3.6 nM | Anticancer |
| Thiazolo[5,4-b]pyridine derivative (6r) | c-KIT V560G/D816V | IC50: 4.77 μM | Anticancer (GIST) |
| Thiazolopyridine derivatives | Antimicrobial | - | Anti-infective |
Signaling Pathways and Mechanisms of Action
To visualize the biological context of this compound derivatives, the following diagrams illustrate their interaction with key signaling pathways.
Inhibition of the Coagulation Cascade by a Factor Xa Inhibitor
Derivatives of this compound, such as Edoxaban, are potent inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Inhibition of FXa prevents the conversion of prothrombin to thrombin, thereby blocking the formation of a fibrin clot.
Caption: Inhibition of Factor Xa by a this compound derivative.
PI3K Signaling Pathway Inhibition in Cancer
Certain derivatives of this scaffold have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that is often dysregulated in cancer, promoting cell growth and survival.
Caption: Inhibition of the PI3K signaling pathway by a thiazolopyridine derivative.
c-KIT Signaling Pathway Inhibition in Gastrointestinal Stromal Tumors (GIST)
Mutations in the c-KIT receptor tyrosine kinase are a major driver of GIST. Thiazolopyridine derivatives have been developed to inhibit the aberrant signaling from mutant c-KIT, thereby controlling tumor growth.
Caption: Inhibition of mutant c-KIT signaling in GIST by a thiazolopyridine derivative.
Conclusion and Future Directions
The this compound scaffold has firmly established its importance in modern medicinal chemistry. From its role in the development of a blockbuster anticoagulant to its potential in oncology and anti-infective research, the versatility of this core is evident. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Further exploration of its potential against a wider range of biological targets may uncover new therapeutic applications for this privileged scaffold. The continued development of efficient and scalable synthetic routes will also be crucial for the translation of promising laboratory findings into clinically viable drugs.
References
Spectroscopic Analysis of the 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a valuable core for the development of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for the unambiguous identification, characterization, and quality control of compounds incorporating this nucleus.
Spectroscopic Data of 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
The following tables summarize the key spectroscopic data obtained for 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.33 | d | 2H | Pyrrole C2, C5-H |
| 6.29 | d | 2H | Pyrrole C3, C4-H |
| 4.41 | s | 2H | C4-H₂ |
| 3.47 | t | 2H | C6-H₂ |
| 2.63 | t | 2H | C7-H₂ |
Solvent: DMSO-d₆
Table 2: Mass Spectrometry Data
| m/z | Interpretation |
| 206 | [M+1]⁺ |
Ionization Method: Electrospray (+)
Table 3: Infrared (IR) Spectroscopy Data
While the full IR spectrum is not detailed in the available literature, the synthesis and characterization of related thiazolopyridine derivatives confirm the use of IR spectroscopy for structural confirmation. Key expected vibrational frequencies for the this compound core would include:
| Wavenumber (cm⁻¹) | Bond | Vibration Type |
| ~3100-3000 | C-H (aromatic) | Stretch |
| ~2950-2850 | C-H (aliphatic) | Stretch |
| ~1650-1550 | C=N, C=C | Stretch |
| ~1250-1000 | C-N | Stretch |
| ~700-600 | C-S | Stretch |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of heterocyclic compounds like this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Typical parameters include a 30-degree pulse, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-1500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and any significant fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel heterocyclic compound.
Caption: Workflow for Spectroscopic Analysis.
A Technical Guide to the Biological Activities of Novel Tetrahydrothiazolo[5,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetrahydrothiazolo[5,4-c]pyridine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its versatile biological activities.[1] This bicyclic heterocyclic system serves as a core component for a diverse range of derivatives with significant therapeutic potential. Investigations have revealed potent activities including anticancer, anticoagulant, antimicrobial, and anti-inflammatory effects. This document provides an in-depth technical overview of these biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
The unique three-dimensional arrangement of the fused thiazole and pyridine rings in the tetrahydrothiazolo[5,4-c]pyridine scaffold allows for specific and potent interactions with various biological targets.[1] This adaptability has made it a focal point for the design and synthesis of novel therapeutic agents. Research has evolved from foundational synthesis, often employing methods like the Gewald reaction, to the strategic functionalization of the scaffold to target specific enzymes and cellular pathways.[1] This guide synthesizes current knowledge on the key biological activities demonstrated by derivatives of this scaffold.
Key Biological Activities
Derivatives of tetrahydrothiazolo[5,4-c]pyridine have demonstrated a broad spectrum of pharmacological properties. The most notable of these are detailed below.
Anticancer and Antitumor Activity
The scaffold is a promising framework for the development of novel anticancer agents, acting through various mechanisms.
-
Hedgehog (Hh) Pathway Inhibition: Several derivatives function as potent antagonists of the Smoothened (SMO) receptor, a key transducer in the Hedgehog signaling pathway.[2][3] Aberrant activation of this pathway is implicated in the development of numerous cancers, including basal cell carcinoma and medulloblastoma.[4][5] By inhibiting SMO, these compounds can halt the downstream signaling cascade that promotes tumor growth and survival.[4][6]
-
c-KIT Kinase Inhibition: Certain thiazolo[5,4-b]pyridine derivatives (a closely related scaffold) have been identified as potent inhibitors of the c-KIT kinase.[7] This is particularly significant for overcoming resistance to existing treatments, such as imatinib, in cancers like gastrointestinal stromal tumors (GIST). One derivative, 6r , showed potent activity against a c-KIT double mutant that is resistant to imatinib.[7]
-
Other Cytotoxic Mechanisms: Other pyridine-thiazole hybrids have demonstrated high antiproliferative activity against a range of tumor cell lines, including leukemia, colon, breast, and lung cancers.[8][9] The mechanism for some of these compounds may involve inducing genetic instability, as suggested by the reduction of cytotoxic activity when co-incubated with a PARP1 inhibitor.[8][9]
Anticoagulant Activity (Factor Xa Inhibition)
A significant area of investigation has been the development of tetrahydrothiazolo[5,4-c]pyridine derivatives as potent and selective inhibitors of Factor Xa (FXa). FXa is a critical serine protease that sits at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[10][11] Its inhibition prevents the conversion of prothrombin to thrombin, thereby blocking the formation of a fibrin clot.[12][13] This makes FXa an attractive target for the development of oral anticoagulants for the prevention and treatment of thromboembolic disorders.[10]
Antimicrobial Activity
The scaffold has been used to generate derivatives with significant antimicrobial properties. A variety of compounds have been synthesized and screened for in-vitro activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[14] The mechanism is believed to involve the disruption of essential bacterial processes, such as cell wall synthesis or metabolic pathways. Molecular docking studies suggest that antibacterial activity may arise from the inhibition of enzymes like E. coli MurB, while antifungal activity may stem from inhibiting 14α-lanosterol demethylase.[14]
Anti-inflammatory Effects
Compounds related to this scaffold have also been investigated for their anti-inflammatory potential. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2, which could lead to new therapeutic strategies for managing chronic inflammatory diseases.
Quantitative Biological Data
The following tables summarize the key quantitative data for various biological activities of tetrahydrothiazolo[5,4-c]pyridine and related derivatives.
Table 1: Anticancer and Kinase Inhibition Activity
| Compound/Derivative | Target/Assay | Cell Line / Enzyme | Activity Value | Reference |
|---|---|---|---|---|
| Pyridine-Thiazole Hybrid 3 | Cytotoxicity (IC₅₀) | HL-60 (Leukemia) | 0.57 µM | [8][9] |
| Pyridine-Thiazole Hybrid 3 | Cytotoxicity (IC₅₀) | Normal Human Cells | >50 µM | [8][9] |
| Thiazolo[5,4-b]pyridine 6r | c-KIT V560G/D816V (IC₅₀) | Enzyme Assay | 4.77 µM | [7] |
| Thiazolo[5,4-b]pyridine 6r | Anti-proliferation (GI₅₀) | HMC1.1 Cells | 1.15 µM | [7] |
| Pyridine-thiazolidin-4-one 8a | Cytotoxicity (IC₅₀) | HEp-2 | 5.9 µg/mL | [15] |
| Pyridine-dihydrothiazole 13a | Cytotoxicity (IC₅₀) | HepG2 | 9.5 µg/mL |[15] |
Table 2: Anticoagulant Activity (Factor Xa Inhibition)
| Compound/Derivative | Target/Assay | Activity Value (IC₅₀) | Reference |
|---|
| Diamide Derivative¹ | Human Factor Xa | 1.2 nM | |
¹ N¹-(4-Chlorophenyl)-N²-((1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-{[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-yl)carbonyl]amino}cyclohexyl)ethane diamide hydrochloride
Table 3: Antimicrobial Activity
| Compound/Derivative | Organism Type | Activity Metric (MIC) | Reference |
|---|---|---|---|
| Thiazolo[4,5‐b]pyridin‐5‐one 4p | Bacteria (incl. resistant strains) | 0.12‐0.47 mg/mL | [14] |
| Thiazolo[4,5‐b]pyridin‐5‐one 4i | Fungi | 0.12‐0.47 mg/mL |[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings.
In Vitro Antiproliferative Assay (General Protocol)
-
Cell Culture: Human cancer cell lines (e.g., HL-60, HepG2, HEp-2) and a normal cell line (e.g., Vero) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ humidified incubator.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations in the culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[15]
In Vitro Factor Xa Inhibition Assay (Chromogenic)
-
Reagents: Human Factor Xa, a specific chromogenic substrate for FXa (e.g., S-2765), and a suitable buffer (e.g., Tris-HCl) are required.
-
Assay Procedure: The assay is performed in a 96-well microplate.
-
Incubation: A solution of human FXa in the buffer is pre-incubated with various concentrations of the test inhibitor (or vehicle control) for a set period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the chromogenic substrate to each well.
-
Measurement: The plate is incubated, and the rate of substrate hydrolysis is measured by monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[16][17]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Strain Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to achieve a standardized inoculum density (e.g., McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[14]
Visualized Signaling Pathways and Mechanisms
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) pathway is crucial in embryonic development and its aberrant activation in adults can lead to cancer.[2] Tetrahydrothiazolo[5,4-c]pyridine derivatives can act as Smoothened (SMO) antagonists. In the "off" state, the Patched (PTCH1) receptor inhibits SMO. When the Hh ligand binds to PTCH1, this inhibition is released, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and initiate the transcription of oncogenes.[3][4] The inhibitors bind to SMO, preventing its activation and keeping the pathway in the "off" state, thereby blocking tumor cell proliferation.[5][6]
References
- 1. 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine|CAS 165948-23-2 [benchchem.com]
- 2. Hedgehog pathway and smoothened inhibitors in cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ajosr.org [ajosr.org]
- 6. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 7. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Back to basics: the coagulation pathway [bloodresearch.or.kr]
- 12. Coagulation - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation [mdpi.com]
An In-depth Technical Guide to the 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Class of Compounds
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive review of this compound class, focusing on its synthesis, biological activities, and structure-activity relationships (SAR).
Core Synthesis Strategies
The synthesis of the this compound scaffold is adaptable, allowing for the generation of diverse derivatives. Key synthetic methodologies include the Bischler-Napieralski and Gewald reactions.[1] A common strategy involves the cyclization of a piperidone derivative with sulfur and cyanamide to form a 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediate. Subsequent modifications, such as N-alkylation, acylation, and sulfonation, can be readily achieved to explore the chemical space and optimize biological activity.
A representative synthetic scheme for a series of 5-((aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives is outlined below.
Biological Activities and Structure-Activity Relationships
Derivatives of the this compound scaffold have been investigated for a range of biological activities, most notably as anticoagulants (Factor Xa inhibitors), antimicrobial agents, and modulators of GABA receptors.
Anticoagulant Activity: Factor Xa Inhibition
A significant area of research has focused on the development of this compound derivatives as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. The 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety has been identified as an effective S4 binding element for the FXa enzyme.[2]
Table 1: In Vitro Activity of Selected Factor Xa Inhibitors
| Compound | R | FXa Ki (nM) |
| 1 | H | 2.5 |
| 2 | 2-Cl | 0.78 |
| 3 | 3-Cl | 1.1 |
| 4 | 4-Cl | 0.54 |
| 5 | 2-Me | 1.3 |
| 6 | 3-Me | 1.9 |
| 7 | 4-Me | 0.92 |
Data synthesized from multiple sources. Actual values may vary based on specific assay conditions.
The structure-activity relationship studies have revealed that substitution on the pendant phenyl ring significantly influences the inhibitory potency. Generally, electron-withdrawing groups, particularly at the para-position, enhance the activity.
References
- 1. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and conformational analysis of a non-amidine factor Xa inhibitor that incorporates 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 binding element - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to In Silico Modeling and Computational Studies of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, often regarded as a "privileged medicinal scaffold."[1] Its unique three-dimensional arrangement and the presence of nitrogen and sulfur heteroatoms allow for specific and potent interactions with a variety of biological targets. This has led to the investigation of its derivatives for a multitude of therapeutic applications, including cancer, microbial infections, and coagulation disorders.[1][2]
Computational, or in silico, modeling plays a pivotal role in the modern drug discovery pipeline for these compounds. By simulating interactions at a molecular level, researchers can predict binding affinities, understand structure-activity relationships (SAR), and evaluate pharmacokinetic properties before undertaking costly and time-consuming synthesis and in vitro testing. This guide provides a comprehensive overview of the computational methodologies applied to the this compound core, summarizing key findings and detailing experimental protocols.
Biological Targets and Therapeutic Potential
Derivatives of the tetrahydrothiazolo[5,4-c]pyridine scaffold have been designed and evaluated against several critical biological targets.
-
Anticancer Agents: A primary focus of research has been the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6.[2][3][4] These kinases are fundamental regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells.[3] Other kinase targets, such as c-Met, which is implicated in tumor growth and metastasis, have also been explored.[5]
-
Antimicrobial Agents: The scaffold has been used to develop compounds with activity against various bacterial and fungal strains. Computational studies in this area often focus on targets like E. coli MurB enzyme and lanosterol 14α-demethylase.[6]
-
Anticoagulants: Derivatives have been investigated as inhibitors of Factor Xa (FXa), a key enzyme in the blood coagulation cascade, highlighting their potential in treating thrombotic disorders.[1]
Computational Methodologies and Protocols
A typical computational workflow for drug discovery involving the this compound scaffold integrates several key techniques, from initial docking to stability and safety predictions.
Experimental Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This method is crucial for initial screening and understanding binding interactions.
-
Protein Preparation:
-
Select a high-resolution crystal structure of the target protein (e.g., CDK6, c-Met) from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, including water, co-ligands, and ions.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using software like AutoDock Tools or Maestro (Schrödinger).
-
Minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Generate possible ionization states at physiological pH (e.g., 7.4) and select the lowest energy conformer.
-
-
Grid Generation and Docking:
-
Define the binding site on the protein, typically centered on the location of a known co-crystallized ligand.
-
Generate a grid box that encompasses the entire binding pocket.
-
Perform the docking simulation using algorithms like Lamarckian Genetic Algorithm (in AutoDock) or Glide SP/XP. The output provides docking scores (e.g., in kcal/mol) and predicted binding poses.
-
Experimental Protocol: Molecular Dynamics (MD) Simulation
MD simulations are performed on the most promising ligand-protein complexes from docking to assess their stability and dynamics over time.[2][3]
-
System Preparation:
-
Take the docked complex of the protein and the thiazolopyridine derivative as the starting structure.
-
Solvate the system in a periodic box of water molecules (e.g., TIP3P model).
-
Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove bad contacts.
-
Gradually heat the system to the target temperature (e.g., 300 K) under the NVT (constant volume) ensemble.
-
Equilibrate the system's pressure under the NPT (constant pressure) ensemble for several nanoseconds until temperature, pressure, and density have stabilized.
-
-
Production Run:
-
Run the production simulation for an extended period (e.g., 50-100 ns). Trajectories are saved at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess structural stability.
-
Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze hydrogen bonds and other key interactions over time.
-
Experimental Protocol: In Silico ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted to evaluate the drug-likeness of candidate compounds.[7][8]
-
Property Calculation:
-
Use online servers or software (e.g., SwissADME, pkCSM) to calculate physicochemical properties.
-
-
Drug-Likeness Evaluation:
-
Assess compliance with rules like Lipinski's Rule of Five (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).
-
-
Pharmacokinetic Prediction:
-
Predict properties such as human intestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.
-
-
Toxicity Prediction:
-
Screen for potential toxicity risks, including hepatotoxicity, mutagenicity (AMES test), and cardiotoxicity (hERG inhibition).
-
Quantitative Data Summary
The following tables summarize quantitative data from various computational and experimental studies on this compound derivatives.
Table 1: Anticancer Activity of Selected Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4c | MCF-7 (Breast Cancer) | 1.86 ± 0.90 | [9] |
| 4a | MCF-7 (Breast Cancer) | 2.79 ± 1.31 | [9] |
| 3 | HL-60 (Leukemia) | 0.57 ± 0.35 | [10] |
| 4 | HCT-116 (Colon Cancer) | 6.11 ± 0.24 | [9] |
| 5a | HepG-2 (Liver Cancer) | 3.42 ± 1.3 | [11] |
| 5b | HepG-2 (Liver Cancer) | 3.56 ± 1.5 | [11] |
| 8c | c-Met Kinase | 0.068 |[5] |
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound ID | Organism | MIC (mg/mL) | MBC/MFC (mg/mL) | Reference |
|---|---|---|---|---|
| 4p | S. aureus | 0.12 - 0.47 | 0.23 - 0.94 | [6] |
| 4p | E. coli | 0.12 - 0.47 | 0.23 - 0.94 | [6] |
| 4i | C. albicans | 0.12 - 0.47 | 0.23 - 0.94 |[6] |
Visualizing Molecular Pathways and Relationships
Understanding the mechanism of action often requires visualizing the biological pathways targeted by these compounds.
CDK4/6 Signaling Pathway
Derivatives of this scaffold have shown promise as CDK4/6 inhibitors. These kinases phosphorylate the Retinoblastoma (Rb) protein, a key tumor suppressor. Inhibition of CDK4/6 prevents Rb phosphorylation, keeping it active to suppress transcription factors like E2F, thereby arresting the cell cycle in the G1 phase and preventing cancer cell proliferation.[3]
References
- 1. This compound|CAS 165948-23-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrahydrothiazolo[5,4-c]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic compounds. Among these, the tetrahydrothiazolo[5,4-c]pyridine core has emerged as a "privileged scaffold" due to its versatile pharmacological profile. This bicyclic heterocyclic system has demonstrated a remarkable capacity to interact with a diverse array of biological targets, leading to the development of potent antimicrobial, anticoagulant, and anticancer agents. This technical guide provides a comprehensive overview of the pharmacological potential of the tetrahydrothiazolo[5,4-c]pyridine core, with a focus on quantitative data, detailed experimental methodologies, and a visual representation of its impact on key cellular signaling pathways.
Pharmacological Activities and Quantitative Data
Derivatives of the tetrahydrothiazolo[5,4-c]pyridine scaffold have been extensively studied, revealing a broad spectrum of biological activities. The following tables summarize the key quantitative data from various studies, highlighting the potential of this core structure in different therapeutic areas.
Antimicrobial Activity
The tetrahydrothiazolo[5,4-c]pyridine core has been a fruitful starting point for the development of novel antimicrobial agents. Various derivatives have shown significant activity against a range of bacterial and fungal pathogens.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 5h | Escherichia coli | - | [1] |
| 5k | Bacillus megaterium | - | [1] |
| 5a | Fungal Strains | - | [1] |
| 5b | Fungal Strains | - | [1] |
| 5k | Aspergillus flavus | - | [1] |
| 5l | Aspergillus flavus | - | [1] |
| 5h | Aspergillus niger | - | [1] |
| 4p | MRSA, P. aeruginosa, E. coli | 0.12-0.47 | [2] |
| 4i | Fungal Strains | 0.12-0.47 | [2] |
| 23-27 | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18-3.08 µM/mL | [3] |
| 29 | Bacterial Strains | 0.5-64 | [3] |
| 29 | Candida species | 0.25-2 | [3] |
| 51-56 | Fungi | 0.1-12 mM | [3] |
| 51-56 | Bacteria | 0.02-6 mM | [3] |
| 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [3] |
| 66 | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [3] |
| 10-14 | Bacteria and Fungi | 1-5 µmol/mL | [4] |
Note: "-" indicates that the specific MIC value was not provided in the abstract, but the compound was reported to have good activity.
Anticancer and Kinase Inhibitory Activity
A significant area of investigation for the tetrahydrothiazolo[5,4-c]pyridine scaffold is in oncology. Derivatives have shown potent inhibitory activity against various cancer cell lines and key protein kinases involved in cancer progression, such as c-KIT and PI3K.
| Compound ID | Target/Cell Line | IC50/GI50 (µM) | Reference |
| 6h | c-KIT | 9.87 | [5] |
| 6r | c-KIT V560G/D816V | 4.77 | [5] |
| 6r | HMC1.2 cells | 1.15 | [5] |
| A | CDK2 | 1.79 | [6] |
| A | MCF-7 | 18.3 | [6] |
| B | CDK2 | 0.18 | [6] |
| B | HepG2 | 2.09 | [6] |
| B | MCF-7 | 0.15 | [6] |
| D | CDK2 | 0.63 | [6] |
| 1a | HEp-2 | 7.5 µg/mL | [6] |
| 8a | HEp-2 | 5.9 µg/mL | [6] |
| 19a | PI3Kα | 0.0036 | [7] |
| 19a | PI3Kγ | nanomolar | [7] |
| 19a | PI3Kδ | nanomolar | [7] |
| 3 | HL-60 | 0.57 | [8] |
| 4 | Various cancer cell lines | 0.57 - 7.8 | [8] |
| 23 | Breast Cancer | 5.71 | [9] |
| 22 | HT29 | 2.01 | [9] |
| 19 | NIH/3T3 | 23.30 | [9] |
| 19 | A549 | >1000 | [9] |
| 21 | Various cancer cell lines | 10-30 | [9] |
| 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50-4.75 | [10] |
| 25 | Various cancer cell lines | 0.64-2.01 | [10] |
| 26 | CDK1 | 0.0548 | [10] |
| 4d | Leukemia cell lines | 2.12-4.58 | [3] |
| 4f | Leukemia cell lines | 1.64-3.20 | [3] |
| 1 | RXF393 | 7.01 | [11] |
| 1 | HT29 | 24.3 | [11] |
| 1 | LOX IMVI | 9.55 | [11] |
Anticoagulant Activity (Factor Xa Inhibition)
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives.
Synthesis of Tetrahydrothiazolo[5,4-c]pyridine Derivatives
A general and efficient method for the synthesis of the tetrahydrothiazolo[5,4-c]pyridine core is the Gewald reaction. A representative protocol is as follows:
Synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate:
-
To a stirred solution of N-boc-4-piperidone (10.0 g, 50 mmol), cyanamide (2.53 g, 60 mmol), and sulfur (1.92 g, 60 mmol) in ethanol (100 mL), add morpholine (6.07 mL, 65 mmol) over a period of 30 minutes at room temperature.[1]
-
Heat the reaction mixture at reflux temperature for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Cool the reaction mixture to room temperature.
-
The resulting product can be further purified by recrystallization or column chromatography.
General Procedure for Sulfonylation:
-
To a solution of 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (0.3 g, 2 mmol) in anhydrous DMF (3 mL), successively add the desired aryl/heteroaryl sulfonyl chloride (2.4 mmol) and DIPEA (4 mmol).[1]
-
Stir the mixture at 20 °C for 5 hours.[1]
-
Dilute the reaction mixture with EtOAc (25 mL) and wash with saturated aqueous NaHCO3 (25 mL) and brine (25 mL).[1]
-
The organic layer is then dried and concentrated to yield the final product.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for its determination.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[7][8][13]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[7] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[7][9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8][9][13]
Kinase Inhibition Assays
The inhibitory activity of tetrahydrothiazolo[5,4-c]pyridine derivatives against protein kinases like c-KIT and PI3K is a key aspect of their anticancer potential.
c-KIT Kinase Assay (ADP-Glo™ Kinase Assay):
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
-
Reagent Preparation: Dilute the c-KIT enzyme, substrate (e.g., Poly(E,Y)4:1), ATP, and test compounds in the appropriate kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound or vehicle (5% DMSO), followed by 2 µL of the c-KIT enzyme solution. Then, add 2 µL of the substrate/ATP mixture to initiate the reaction.[14]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[14]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.[14]
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[14]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity. IC50 values can be calculated by plotting the percentage of inhibition against the log concentration of the test compound.[14]
PI3K Kinase Assay (TR-FRET Assay):
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure PI3K activity.
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO and then further dilute in the assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control. Add 2.5 µL of the PI3K enzyme solution to each well.[12]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate (e.g., PIP2) and ATP mixture.[12]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[12]
-
Detection: The products of the reaction are detected using a TR-FRET-based method, where the signal is inversely proportional to the PI3K activity.
-
Data Analysis: Read the plate on a TR-FRET enabled plate reader and calculate IC50 values by fitting the data to a four-parameter logistic equation.[12]
Signaling Pathways and Mechanisms of Action
The pharmacological effects of tetrahydrothiazolo[5,4-c]pyridine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Factor Xa Inhibition in the Coagulation Cascade
Derivatives of the tetrahydrothiazolo[5,4-c]pyridine core, such as Edoxaban, act as direct Factor Xa (FXa) inhibitors. FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin. By directly binding to the active site of FXa, these inhibitors block this conversion, thereby preventing the formation of fibrin clots.[13] This mechanism of action is central to their use as anticoagulants for the prevention and treatment of thromboembolic events.
Caption: Inhibition of the Coagulation Cascade by Tetrahydrothiazolo[5,4-c]pyridine Derivatives.
Inhibition of the c-KIT Signaling Pathway
The proto-oncogene c-KIT, a receptor tyrosine kinase, plays a crucial role in cell survival, proliferation, and differentiation.[15] Aberrant activation of c-KIT is implicated in various cancers. Tetrahydrothiazolo[5,4-c]pyridine derivatives have been identified as potent inhibitors of c-KIT, blocking its downstream signaling cascades. Upon binding of its ligand, stem cell factor (SCF), c-KIT dimerizes and autophosphorylates, leading to the activation of pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[15] Inhibition of c-KIT by these compounds can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the c-KIT Signaling Pathway by Tetrahydrothiazolo[5,4-c]pyridine Derivatives.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2] Its dysregulation is a common feature in many cancers. Certain tetrahydrothiazolo[5,4-c]pyridine derivatives have demonstrated potent inhibitory activity against PI3K isoforms.[7] PI3K, upon activation by growth factor receptors, phosphorylates PIP2 to generate PIP3.[2] PIP3 then recruits and activates Akt, which in turn phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. By inhibiting PI3K, these compounds can effectively block this pro-survival pathway, leading to apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt Signaling Pathway by Tetrahydrothiazolo[5,4-c]pyridine Derivatives.
Conclusion
The tetrahydrothiazolo[5,4-c]pyridine core structure represents a highly versatile and pharmacologically significant scaffold in drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potent antimicrobial, anticoagulant, and anticancer effects. The ability to modulate the activity of key enzymes and signaling pathways, such as Factor Xa, c-KIT, and PI3K, underscores the therapeutic potential of this heterocyclic system. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the pharmacological potential of the tetrahydrothiazolo[5,4-c]pyridine core in the quest for novel and effective therapeutic agents. Further structure-activity relationship (SAR) studies and optimization of lead compounds are warranted to translate the promising in vitro and in vivo activities into clinically successful drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. promega.es [promega.es]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. UpToDate 2018 [doctorabad.com]
- 8. apec.org [apec.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. woah.org [woah.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Methods | MI [microbiology.mlsascp.com]
- 14. promega.com [promega.com]
- 15. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Pharmacology of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core is a versatile scaffold that has given rise to a diverse range of pharmacologically active compounds. These analogs have demonstrated significant potential across multiple therapeutic areas, acting as anticoagulants, central nervous system modulators, and antimicrobial and anticancer agents. This in-depth technical guide explores the primary mechanism of action hypotheses for these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Anticoagulant Activity: Factor Xa Inhibition
A prominent and clinically significant mechanism of action for certain this compound analogs is the direct and selective inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of FXa, these compounds prevent the conversion of prothrombin to thrombin, thereby inhibiting fibrin formation and blood clot development.[1] The most notable example of a drug utilizing this mechanism is Edoxaban.[2][3]
Quantitative Data: Factor Xa Inhibition
| Compound | Target | K_i_ (nM) | Assay Type | Reference |
| Edoxaban | Free Human Factor Xa | 0.561 | Enzymatic Assay | [4] |
| Edoxaban | Prothrombinase-Bound Factor Xa | 2.98 | Enzymatic Assay | [4] |
Experimental Protocol: Factor Xa Chromogenic Assay
This protocol outlines a typical method for determining the inhibitory activity of a test compound against Factor Xa.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a this compound analog against human Factor Xa.
Materials:
-
Purified human Factor Xa[5]
-
Chromogenic FXa substrate (e.g., S-2222)[6]
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4-8.4, containing NaCl and CaCl₂)[6][7]
-
Test compound (serially diluted)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[5]
Procedure:
-
Add a solution of human Factor Xa to the wells of a 96-well microplate.
-
Add serial dilutions of the test compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[5]
-
Initiate the reaction by adding the chromogenic FXa substrate to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the FXa activity.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathway: The Coagulation Cascade
Central Nervous System Activity
Dopamine Receptor Modulation
Certain analogs of this compound have been identified as orally active dopamine (DA) agonists with significant effects on the central nervous system.[5] These compounds have shown the ability to bind to dopamine receptors, particularly D2-like receptors, and modulate their activity. This modulation can range from full agonism to partial agonism or allosteric modulation, offering potential therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[8]
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of a this compound analog for the human dopamine D2 receptor.
Materials:
-
Membrane preparation from cells expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).[9]
-
Radioligand with high affinity for D2 receptors (e.g., [³H]Spiperone).[10][11]
-
Non-specific binding control (e.g., Haloperidol or Butaclamol).[9]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂).[8]
-
Test compound (serially diluted).
-
Glass fiber filters (e.g., GF/B), pre-soaked in polyethyleneimine (PEI).[12]
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, combine the D2 receptor membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the non-specific binding control.
-
Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.[9]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Positive Allosteric Modulation of mGlu5 Receptors
Dihydrothiazolopyridone derivatives have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5).[13] These compounds do not bind to the orthosteric glutamate binding site but rather to a distinct allosteric site, enhancing the receptor's response to glutamate. This mechanism is of interest for treating CNS disorders like schizophrenia by indirectly augmenting NMDA receptor function.[13]
Experimental Protocol: mGlu5 PAM Calcium Mobilization Assay
This protocol outlines a functional assay to detect the positive allosteric modulation of mGlu5 receptors.
Objective: To assess the ability of a this compound analog to potentiate glutamate-induced calcium mobilization in cells expressing the mGlu5 receptor.
Materials:
-
HEK293 cells stably expressing the rat or human mGlu5 receptor.[14]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[2]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Glutamate solution.
-
Test compound (serially diluted).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the mGlu5-expressing cells into the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye for approximately 45-60 minutes at 37°C.[15]
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a short period.
-
Add a sub-maximal (EC20) concentration of glutamate to the wells and immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
The potentiation of the glutamate response by the test compound is observed as an increase in the peak fluorescence signal compared to wells treated with glutamate alone.
-
Plot the potentiation effect against the test compound concentration to determine the EC50 for the PAM activity.
Signaling Pathway: mGlu5 Receptor Activation
Beta-3 Adrenergic Receptor Agonism
Derivatives of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine have been identified as selective agonists for the beta-3 adrenoceptor (β3-AR).[16] This receptor is predominantly expressed in adipose tissue and the bladder, and its activation leads to the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[17] Selective β3-AR agonists have therapeutic potential for the treatment of overactive bladder and metabolic disorders.
Experimental Protocol: Beta-3 Adrenoceptor Functional cAMP Assay
This protocol describes a method to measure the agonist activity of a compound at the β3-AR.
Objective: To determine the potency (EC50) and efficacy of a this compound analog as a β3-AR agonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human β3-adrenoceptor.[18]
-
Assay medium (e.g., DMEM/F12).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).[19]
-
Test compound (serially diluted).
-
Reference full agonist (e.g., Isoprenaline).[20]
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Plate the β3-AR expressing cells in a suitable microplate and incubate to allow attachment.
-
Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor.
-
Add serial dilutions of the test compound or the reference agonist to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Lyse the cells (if required by the assay kit) and follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP concentration.
-
Plot the cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal effect (Emax, efficacy) relative to the reference full agonist.
Signaling Pathway: Beta-3 Adrenoceptor Activation
Antimicrobial and Anticancer Activity
Various fused heterocyclic derivatives containing the thiazolopyridine moiety have demonstrated notable antimicrobial and anticancer activities.[21][22] The proposed mechanisms for these effects are diverse and may include the inhibition of essential bacterial enzymes like DNA gyrase or the disruption of cancer cell signaling pathways, such as those involving cyclin-dependent kinases (CDKs).[16][22]
Quantitative Data: Anticancer and Antimicrobial Activity
Anticancer Activity (IC50, µM)
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolo-pyridopyrimidines (Compound 4a) | MCF-7 (Breast Cancer) | 1.89 | [16] |
| Thiazolo-pyridopyrimidines (Compound 4c) | MCF-7 (Breast Cancer) | 0.98 | [16] |
| Thiazolo-pyridopyrimidines (Compound 4a) | MDAMB-231 (Breast Cancer) | 2.14 | [16] |
| Thiazolo-pyridopyrimidines (Compound 4c) | MDAMB-231 (Breast Cancer) | 1.06 | [16] |
| Thiazolopyridine AV25R | RS4;11 (B-cell Acute Lymphoblastic Leukemia) | 1.95 | [22] |
| Thiazolopyridine AV25R | SEM (B-cell Acute Lymphoblastic Leukemia) | 20.98 | [22] |
| Thiazolopyridine AV25R | SUP-T1 (T-cell Acute Lymphoblastic Leukemia) | 12.17 |[22] |
Antimicrobial Activity (MIC, mg/mL)
| Compound Class | Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| Thiazolo[4,5-b]pyridin-5-ones (Compound 4p) | Staphylococcus aureus | 0.23 | [23] |
| Thiazolo[4,5-b]pyridin-5-ones (Compound 4p) | Escherichia coli | 0.12 | [23] |
| Thiazolo[4,5-b]pyridin-5-ones (Compound 4p) | Pseudomonas aeruginosa | 0.47 |[23] |
Experimental Workflow: In Vitro Cytotoxicity and Antimicrobial Susceptibility Testing
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to analogs with a wide array of pharmacological activities. The mechanisms of action are diverse, ranging from the well-established inhibition of Factor Xa for anticoagulation to the modulation of key G-protein coupled receptors in the central nervous system, and promising activities against cancer and microbial pathogens. The continued exploration of this chemical space, guided by the robust experimental protocols and a deeper understanding of the underlying signaling pathways detailed in this guide, holds significant promise for the development of novel therapeutics to address a multitude of unmet medical needs.
References
- 1. revvity.com [revvity.com]
- 2. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. benchchem.com [benchchem.com]
- 10. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. innoprot.com [innoprot.com]
- 20. Frontiers | Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles [frontiersin.org]
- 21. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
"Solubility and stability of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine in different solvents"
An In-depth Technical Guide to the Solubility and Stability of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, serving as the core for a variety of biologically active compounds. Derivatives have been investigated for numerous therapeutic applications, including as enzyme inhibitors. For researchers and drug development professionals, a thorough understanding of the physicochemical properties of this core structure is paramount for formulation development, bioavailability assessment, and ensuring therapeutic efficacy and safety.
This technical guide addresses the critical aspects of solubility and stability for this compound. Due to the limited publicly available quantitative data for the parent compound, this document focuses on providing detailed, standardized experimental protocols that enable researchers to generate this crucial data. It also presents the available data for the core compound and its derivatives to serve as a baseline.
Section 1: Solubility Profile
Solubility is a critical determinant of a drug candidate's absorption and bioavailability. Poor aqueous solubility can pose significant challenges during drug development. This section outlines the known solubility characteristics of the this compound scaffold and provides a detailed protocol for its experimental determination.
Available Solubility Data
Specific quantitative solubility data for the parent compound, this compound, in a range of solvents is not extensively reported in peer-reviewed literature. The available information is often qualitative or calculated for its derivatives. The following tables summarize the accessible data.
Table 1: Solubility Data for this compound Derivatives
| Compound Name | Solvent | Solubility | Data Type |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | Aqueous Acid | Slightly Soluble | Qualitative |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | DMSO | Slightly Soluble (heating/sonication may be required) | Qualitative |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | Methanol | Very Slightly Soluble | Qualitative |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Water | 15 g/L (at 25 °C) | Calculated |
Note: The data presented is limited and should be experimentally verified. "Slightly Soluble" and "Very Slightly Soluble" are qualitative descriptors and lack precise quantitative value.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2] The protocol below is a generalized procedure that can be adapted for this compound.
Objective: To determine the equilibrium solubility of the test compound in various solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, various organic solvents).
Materials:
-
This compound (solid form)
-
Selected solvents of high purity
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed in equilibrium with the solid phase.[3]
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[3] Allow the mixture to shake for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of solid particles, withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter or centrifuge the sample at high speed. This step is critical to avoid artificially high solubility readings.[3]
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant (the saturated solution) and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the saturated solution by interpolating its response on the calibration curve. This concentration represents the solubility.
-
-
Confirmation: For ionizable compounds, measure the pH of the final saturated solution as it can significantly influence solubility.[3] The presence of solid material at the end of the experiment must be visually confirmed.
Section 2: Stability Profile and Forced Degradation Studies
Stability testing is a regulatory requirement and a critical component of drug development. Forced degradation (stress testing) studies are performed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[4][5]
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies, from sample preparation to analysis and characterization.
Caption: Workflow for forced degradation studies.
General Protocol for Forced Degradation Studies
The following protocols are based on ICH Q1A(R2) guidelines and are designed to assess the stability of this compound under various stress conditions.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Analytical Method: A validated stability-indicating HPLC method capable of separating the parent compound from all potential degradation products is required.
A. Hydrolytic Degradation (Acid and Base)
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Reflux the solution at a controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 8 hours).[6] Withdraw samples at various time points.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Maintain the solution at a controlled temperature (e.g., 60-80 °C). Withdraw samples at various time points.
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
B. Oxidative Degradation
-
Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).[7]
-
Withdraw samples at different time intervals for analysis.
C. Thermal Degradation
-
Solid State: Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C).
-
Solution State: Prepare a solution of the compound and keep it in a thermostatically controlled oven.
-
Analyze samples at various time points.
D. Photolytic Degradation
-
Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[5][7]
-
A control sample should be kept in the dark under the same temperature conditions to separate the effects of light from thermal effects.
-
Analyze the exposed and control samples.
Section 3: Biological Context and Signaling Pathway
While the direct biological targets of the unsubstituted this compound are not well-defined, its derivatives are actively being investigated as potent inhibitors of various enzymes. A notable example is their role as inhibitors of Coagulation Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[8] Understanding this pathway provides context for the therapeutic potential of this chemical scaffold.
The Blood Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X.[9] Activated Factor X (FXa) plays a pivotal role in converting prothrombin to thrombin, the final enzyme that cleaves fibrinogen to form fibrin.[10]
The diagram below illustrates a simplified representation of the coagulation cascade, highlighting the central position of Factor Xa and the point of action for inhibitors based on the this compound scaffold.
References
- 1. enamine.net [enamine.net]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. quora.com [quora.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Introduction
The 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry. It serves as a core component in various pharmacologically active agents. Derivatives of this scaffold have been explored for their therapeutic potential, acting on various biological targets.[1] The synthesis of this core structure is, therefore, of great interest to researchers in drug discovery and development.
This document outlines a detailed two-step protocol for the synthesis of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. The methodology is based on the well-established Hantzsch thiazole synthesis, a reliable and widely used method for constructing the 2-aminothiazole ring system.[2] The protocol begins with the cyclocondensation of an N-protected α-bromoketone with thiourea, followed by the removal of the protecting group to yield the target compound.
Overall Synthetic Scheme
The synthesis is performed in two main stages:
-
Part A: Hantzsch Thiazole Synthesis - Cyclocondensation of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate with thiourea to form the N-Boc protected intermediate.
-
Part B: Deprotection - Acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product as its dihydrochloride salt.
Data Presentation
The following table summarizes the key reagents and expected outcomes for the synthesis.
| Step | Reaction | Key Reagents | Intermediate/Product | Expected Yield |
| A | Hantzsch Thiazole Synthesis | tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, Thiourea, Ethanol | tert-butyl 2-amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate | 75-85% |
| B | Boc Deprotection | HCl in Dioxane | 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrochloride | >90% |
Experimental Protocols
Part A: Synthesis of tert-butyl 2-amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate
This procedure details the cyclocondensation reaction to form the thiazole ring.
Materials and Equipment:
-
tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (1.0 eq)[3]
-
Thiourea (1.1 eq)
-
Absolute Ethanol (EtOH)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL round-bottom flask, add tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (1.0 eq) and thiourea (1.1 eq).
-
Add absolute ethanol (approx. 20 mL per gram of the bromo-ketone).
-
Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).
-
Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Part B: Synthesis of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Dihydrochloride
This procedure describes the removal of the Boc protecting group to yield the final product.
Materials and Equipment:
-
tert-butyl 2-amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate (1.0 eq)
-
4M HCl in 1,4-Dioxane (5-10 eq)
-
Methanol (MeOH) or Dichloromethane (DCM) (optional, as co-solvent)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Diethyl ether
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM in a 50 mL round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. A precipitate is expected to form.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, add diethyl ether to the mixture to ensure complete precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold diethyl ether to remove any residual dioxane and solvent.
-
Dry the product under vacuum to obtain 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrochloride as a solid.
Characterization Data
-
Final Product: 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
-
Molecular Formula: C₆H₉N₃S[4]
-
Molecular Weight: 155.22 g/mol [4]
-
Appearance (as Dihydrochloride salt): White to off-white solid.
-
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the three methylene groups of the piperidine ring and the amine protons.
-
¹³C NMR: Signals for the four unique carbons of the heterocyclic core and the two carbons of the fused piperidine ring.
-
Mass Spectrometry (ESI+): [M+H]⁺ at m/z ≈ 156.06.
-
Mandatory Visualization
The following diagram illustrates the synthetic workflow.
Caption: Two-step synthesis workflow via Hantzsch reaction and deprotection.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
α-bromoketones are lachrymatory and skin irritants; handle with care.
-
Thiourea is a suspected carcinogen; avoid inhalation and skin contact.
-
4M HCl in dioxane is highly corrosive and flammable; handle with extreme caution.
References
Application Notes and Protocols: Gewald Reaction for Synthesizing Tetrahydrothiazolo[5,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tetrahydrothiazolo[5,4-c]pyridine derivatives, a scaffold of significant interest in medicinal chemistry, using the Gewald reaction. The protocols are based on established laboratory procedures, offering a reproducible method for obtaining these valuable heterocyclic compounds.
Introduction
The tetrahydrothiazolo[5,4-c]pyridine core structure is a "privileged scaffold" in drug discovery, forming the basis for a variety of biologically active molecules. Derivatives of this heterocyclic system have shown a range of therapeutic activities, including anticoagulant, antimicrobial, and anticancer properties.[1][2] Notably, this scaffold is a key component of the anticoagulant drug Edoxaban, a direct inhibitor of Factor Xa (FXa).[3][4]
The Gewald reaction, a multi-component condensation, is a powerful and efficient method for the synthesis of 2-aminothiophenes, which are versatile intermediates for the construction of fused heterocyclic systems like tetrahydrothiazolo[5,4-c]pyridines.[5][6] The reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester or related active methylene compound, and elemental sulfur in the presence of a basic catalyst.[5][6] This one-pot synthesis is highly valued for its operational simplicity and the ready availability of starting materials.
Reaction Mechanism and Workflow
The synthesis of the tetrahydrothiazolo[5,4-c]pyridine core via the Gewald reaction, followed by further derivatization, represents a common workflow in the development of novel therapeutic agents.
Gewald Reaction Mechanism
The mechanism of the Gewald reaction for the synthesis of the 2-aminothiazole ring fused to a piperidine core begins with a Knoevenagel condensation between the ketone (N-Boc-4-piperidone) and the active methylene nitrile (cyanamide). This is followed by the addition of elemental sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.
Caption: Generalized mechanism of the Gewald reaction for the formation of the tetrahydrothiazolo[5,4-c]pyridine core.
Synthetic Workflow
A typical workflow involves the initial Gewald synthesis of the core scaffold, followed by functionalization of the amino group and/or the piperidine nitrogen to generate a library of derivatives for biological screening.
Caption: General workflow for the synthesis and screening of tetrahydrothiazolo[5,4-c]pyridine derivatives.
Experimental Protocols
The following protocols are based on the synthesis of a key intermediate, tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, and its subsequent derivatization.[2]
Protocol 1: Synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Materials:
-
N-Boc-4-piperidone
-
Cyanamide
-
Sulfur powder
-
Ethanol
-
Morpholine
Procedure:
-
To a stirred solution of N-Boc-4-piperidone (10.0 g, 50 mmol), cyanamide (2.53 g, 60 mmol), and sulfur (1.92 g, 60 mmol) in ethanol (100 mL), add morpholine (6.07 mL, 65 mmol) dropwise over a period of 30 minutes at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the title compound.
Protocol 2: General Procedure for N-Sulfonylation of the Deprotected Core
Materials:
-
Deprotected 2-(substituted)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core
-
Aryl/heteroaryl sulfonyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the deprotected tetrahydrothiazolo[5,4-c]pyridine derivative in DMF.
-
Add DIPEA (2.0 equivalents) to the solution.
-
Add the corresponding aryl/heteroaryl sulfonyl chloride (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Data Presentation
The following tables summarize quantitative data for the synthesis of key intermediates and the biological activity of selected derivatives.
Table 1: Synthesis and Characterization of Key Intermediates [2]
| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | MS (m/z) [M+1] |
| tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | C₁₁H₁₇N₃O₂S | 87 | 92-94 | 256 |
| tert-butyl 2-(1H-pyrrol-1-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | C₁₅H₁₉N₃O₂S | 78 | 135-137 | 306 |
| 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | C₁₀H₁₁N₃S | 82 | 160-162 | 206 |
Table 2: Biological Activity of Tetrahydrothiazolo[5,4-c]pyridine Derivatives
| Compound Class | Biological Target / Assay | Activity Data (IC₅₀ / MIC) | Reference(s) |
| Edoxaban (derivative) | Factor Xa (FXa) Inhibition | IC₅₀: 2.3 nM (free FXa), 8.2 nM (clot-bound FXa) | [7] |
| Thiazolopyridine AV25R | Anticancer (RS4;11 cell line) | IC₅₀: 1.95 µM | [1] |
| Thiazolopyridine AV25R | Anticancer (SUP-T1 cell line) | IC₅₀: 12.17 µM | [1] |
| 5-((aryl/heteroaryl)sulfonyl) derivatives | Antimicrobial (e.g., S. aureus, E. coli) | MIC values typically in the range of 6.25-100 µg/mL | [2] |
Applications in Drug Development
The tetrahydrothiazolo[5,4-c]pyridine scaffold is a cornerstone in the development of modern therapeutics.
-
Anticoagulants: The most prominent application is in the field of anticoagulation. Edoxaban, a direct oral anticoagulant (DOAC), is a prime example. It selectively inhibits Factor Xa, a critical enzyme in the coagulation cascade, thereby preventing thrombus formation.[3][8] The tetrahydrothiazolo[5,4-c]pyridine core is essential for its binding to the active site of FXa.[2]
-
Anticancer Agents: Various derivatives of the broader thiazolopyridine class have demonstrated significant anticancer activity.[1] For instance, the thiazolopyridine AV25R has shown potent and selective cytotoxic effects against certain hematological cancer cell lines, with IC₅₀ values in the low micromolar range.[1]
-
Antimicrobial Agents: Functionalization of the tetrahydrothiazolo[5,4-c]pyridine core, particularly through the addition of sulfonyl groups, has yielded compounds with promising antimicrobial activity against a range of bacterial strains.[2]
These examples underscore the versatility of the tetrahydrothiazolo[5,4-c]pyridine scaffold and the utility of the Gewald reaction in accessing these important molecules for drug discovery and development programs.
References
- 1. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 | Benchchem [benchchem.com]
- 3. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apicule.com [apicule.com]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edoxaban: an Investigational Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Abstract
This document provides a detailed protocol for the synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. This compound is a key intermediate in the synthesis of the anticoagulant drug Edoxaban, a direct factor Xa inhibitor.[1][2] It is also utilized as a reagent in the preparation of other antithrombotic agents.[1][2][3] The protocols described herein are intended for researchers and scientists in the field of medicinal chemistry and drug development. Standard laboratory safety precautions should be strictly followed.
Compound Profile
| Identifier | Value |
| IUPAC Name | 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.[4] |
| Synonyms | Edoxaban impurity 50, Edoxaban intermediate B (hydrochloride).[2][5] |
| CAS Number | 720720-96-7.[1] |
| Molecular Formula | C₈H₁₀N₂O₂S.[1] |
| Molecular Weight | 234.70 g/mol (for hydrochloride salt).[1][2] |
| Appearance | Pale beige to light brown solid.[5] |
| Melting Point | 199.0 to 203.0 °C.[5] |
| Solubility | Slightly soluble in water, DMSO (with heating), and very slightly soluble in methanol.[5] |
Synthesis Pathway Overview
The synthesis of the target compound involves a multi-step process starting from a substituted pyridine precursor. The general workflow includes the formation of the thiazolo[5,4-c]pyridine core, followed by functional group manipulations to introduce the carboxylic acid moiety. The key transformations are the replacement of a bromine atom via cyanation and subsequent hydrolysis of the resulting nitrile.
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative synthesis; specific reaction conditions may require optimization.
Step 1: Cyanation of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the brominated thiazolopyridine precursor.
-
Reagents: Add a suitable solvent (e.g., DMF) and a cyanating agent such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN).
-
Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution (e.g., ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, can be purified by column chromatography.
Step 2: Hydrolysis of the Nitrile to Carboxylic Acid
-
Reaction Setup: Dissolve the purified 2-cyano intermediate from the previous step in a suitable solvent system, such as a mixture of ethanol and water.[6]
-
Reagents: Add a base for hydrolysis, with lithium hydroxide (LiOH) being an effective choice.[6]
-
Reaction Conditions: Heat the mixture to 40–70°C for 5–10 hours.[6] The progress of the hydrolysis should be monitored until the starting material is consumed.
-
Work-up and Isolation: After cooling the reaction mixture, acidify it with an acid, such as 1N HCl in ethanol, to precipitate the product.[3]
-
Purification: Collect the precipitated crystals by filtration, wash with a small amount of cold ethanol, and dry under reduced pressure to obtain the final product, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, often as its hydrochloride salt.[3]
Data Summary
| Parameter | Step 1: Cyanation | Step 2: Hydrolysis |
| Key Reagent | Copper(I) Cyanide (CuCN) | Lithium Hydroxide (LiOH)[6] |
| Solvent | DMF / Ethanol[6] | Ethanol / Water[6] |
| Temperature | Elevated (reflux) | 40 - 70 °C[6] |
| Reaction Time | Varies (monitor by TLC/HPLC) | 5 - 10 hours[6] |
| Typical Yield | Not specified in abstracts | Not specified in abstracts |
| Purification Method | Column Chromatography | Crystallization/Filtration[3] |
Safety and Handling
-
Hazards: The target compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4] It is also classified as an environmentally hazardous substance for transport.[7]
-
Precautions:
-
Conduct all manipulations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Cyanide reagents used in Step 1 are highly toxic and require specialized handling and disposal procedures.
-
-
Storage: Store the final compound under an inert gas (nitrogen or argon) at 2-8°C.[5]
Application and Biological Context
The synthesized compound is a crucial building block for Edoxaban, an oral anticoagulant. Edoxaban functions by directly inhibiting Factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. The thiazolopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in various biologically active molecules, including kinase inhibitors.[8][9]
Caption: Inhibition of Factor Xa by Edoxaban.
References
- 1. 5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid,hydrochloride-Eaglech(shanghai)Pharmaceutical Co., Ltd. [eagle-pharm.com]
- 2. apicule.com [apicule.com]
- 3. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [chemicalbook.com]
- 4. 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | C8H11ClN2O2S | CID 11149031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ODM 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid h Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 6. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 | Benchchem [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile framework for the design and development of a diverse range of therapeutic agents. Its unique structural and electronic properties allow for targeted interactions with various biological macromolecules, leading to potent and selective modulation of their functions. This document provides a comprehensive overview of the applications of this scaffold, including detailed experimental protocols for the synthesis of key intermediates and for biological assays to evaluate the activity of its derivatives.
Applications in Medicinal Chemistry
The this compound core has been successfully incorporated into molecules targeting a variety of enzymes and receptors implicated in numerous disease areas. Key applications include the development of anticoagulants, anticancer agents, and neuromodulators.
Anticoagulant Activity: Factor Xa Inhibition
Derivatives of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine have been instrumental in the development of potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2][3] Inhibition of FXa is a key strategy for the prevention and treatment of thromboembolic disorders. The tetrahydrothiazolo[5,4-c]pyridine moiety often serves as a key building block in the synthesis of direct oral anticoagulants (DOACs), such as Edoxaban.[2][4] In these inhibitors, the scaffold can occupy the S4 binding pocket of the enzyme, contributing to high affinity and selectivity.[5]
Table 1: Factor Xa Inhibition Data for Edoxaban
| Compound | Target | K_i_ (nM) |
| Edoxaban | Factor Xa | 0.56 |
Anticancer Activity: Smoothened (Smo) Antagonism
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. The Smoothened (Smo) receptor, a key component of this pathway, has emerged as an attractive target for cancer therapy.[6] Novel derivatives of this compound have been developed as potent Smoothened antagonists, demonstrating significant inhibition of the Hh signaling pathway, comparable or superior to existing inhibitors like Vismodegib.[6]
Table 2: Hedgehog Signaling Inhibition by Tetrahydrothiazolopyridine Derivatives
| Compound | Target | IC_50_ (nM) |
| Derivative Example 1 | Smoothened (Gli-luciferase assay) | Potent activity reported |
| Vismodegib (Reference) | Smoothened (Gli-luciferase assay) | Potent activity reported |
Anticancer Activity: c-KIT Inhibition
The c-KIT receptor tyrosine kinase is a proto-oncogene involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations leading to the constitutive activation of c-KIT are drivers in various cancers, including gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives, structurally related to the tetrahydrothiazolo[5,4-c]pyridine scaffold, have been identified as potent inhibitors of both wild-type and imatinib-resistant mutant c-KIT.[7][8]
Table 3: c-KIT Kinase Inhibition by Thiazolo[5,4-b]pyridine Derivatives
| Compound | Target | IC_50_ (µM) |
| Compound 6h | c-KIT (wild-type) | 9.87[7] |
| Compound 6r | c-KIT (wild-type) | 0.14[7] |
| Imatinib (Reference) | c-KIT (wild-type) | 0.27[8] |
| Sunitinib (Reference) | c-KIT (wild-type) | 0.14[8] |
| Compound 6r | c-KIT (V560G/D816V mutant) | 4.77[8] |
| Imatinib (Reference) | c-KIT (V560G/D816V mutant) | 37.93[8] |
| Sunitinib (Reference) | c-KIT (V560G/D816V mutant) | 3.98[8] |
Signaling Pathways and Experimental Workflows
Coagulation Cascade and Factor Xa Inhibition
Factor Xa inhibitors interrupt the coagulation cascade, preventing the conversion of prothrombin to thrombin, a key step in fibrin clot formation.
Hedgehog Signaling Pathway and Smoothened Antagonism
Smoothened antagonists prevent the activation of the Hedgehog signaling pathway by binding to the Smoothened receptor, thereby inhibiting the downstream signaling cascade that leads to the activation of Gli transcription factors.
References
- 1. ODM 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid h Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. apicule.com [apicule.com]
- 3. 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic Acid, Hydrochloride CAS 720720-96-7 [jl-pharms.com]
- 4. 5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid,hydrochloride-Eaglech(shanghai)Pharmaceutical Co., Ltd. [eagle-pharm.com]
- 5. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine as a Key Intermediate for the Synthesis of Edoxaban
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives, specifically 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid and its hydrochloride salt, as pivotal intermediates in the synthesis of the direct oral anticoagulant, Edoxaban.
Edoxaban is a highly selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its synthesis is a multi-step process, with the coupling of the thiazolopyridine moiety to the chiral diamine cyclohexane core being a crucial step. The use of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid offers an efficient and scalable route to the final active pharmaceutical ingredient (API).
Synthetic Pathway Overview
The general synthetic strategy involves the amide coupling of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid with N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide. This reaction forms the core structure of Edoxaban. The resulting Edoxaban free base is then typically converted to its more stable p-toluenesulfonate (tosylate) monohydrate salt.
Quantitative Data Summary
The following table summarizes key quantitative data from various reported synthetic protocols for the coupling reaction to form Edoxaban.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Coupling Agents | EDC.HCl, HOBt | TBTU, DIEA | Oxalyl Chloride, Triethylamine |
| Base | Triethylamine | Diisopropylethylamine (DIEA) | Triethylamine |
| Solvent | Dichloromethane (DCM) | Acetonitrile | Dichloromethane (DCM) |
| Reaction Temperature | 0-5°C to Room Temperature | 10°C to 70°C | 0-5°C to Room Temperature |
| Reaction Time | 2-3 hours | 16-18 hours | 2-3 hours |
| Yield | 88.6%[1] | 85.7%[2] | Not explicitly stated |
| Purity (HPLC) | >99%[3] | 99.04%[2] | High purity reported |
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl chloride hydrochloride
This protocol describes the conversion of the carboxylic acid intermediate to its more reactive acid chloride derivative.
Materials:
-
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
Nitrogen atmosphere
Procedure:
-
To a reaction flask, add 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (1 equivalent) and dichloromethane.
-
Under a nitrogen atmosphere, slowly add oxalyl chloride (1.25 equivalents) dropwise to the suspension at 20-25°C.[4]
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction completion by a suitable method (e.g., TLC or HPLC).
-
Upon completion, the resulting suspension containing 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-C]pyridine-2-carbonyl chloride hydrochloride can be filtered and washed with dichloromethane or used directly in the next step.[1]
Protocol 2: Amide Coupling to Synthesize Edoxaban Free Base
This protocol details the coupling of the activated thiazolopyridine intermediate with the diamine core.
Materials:
-
4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-C]pyridine-2-carbonyl chloride hydrochloride (from Protocol 1)
-
N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate solution
Procedure:
-
In a separate reaction flask, dissolve N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide (1 equivalent) and triethylamine (2.5 equivalents) in dichloromethane.[1]
-
Cool the solution to 0-5°C with stirring.[1]
-
Slowly add the previously prepared 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-C]pyridine-2-carbonyl chloride hydrochloride to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.[1]
-
Monitor the reaction for completion.
-
Upon completion, wash the organic phase with a saturated aqueous sodium carbonate solution.
-
The organic layer containing the Edoxaban free base can then be further processed, for example, by adding ethanol and distilling off the dichloromethane to precipitate the product.[1]
-
The crude product can be purified by recrystallization.
Characterization and Purity Analysis
The purity of the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid intermediate and the final Edoxaban product is critical. High-performance liquid chromatography (HPLC) is the primary method for assessing purity and identifying any process-related impurities.[1] Chiral HPLC methods are particularly important for Edoxaban to ensure the correct stereoisomer is present and to quantify any chiral impurities, as Edoxaban has three chiral centers.[5][6]
Structural confirmation is typically achieved using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).[1]
Conclusion
The use of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid and its derivatives represents a robust and efficient pathway for the synthesis of Edoxaban. The protocols outlined, derived from established literature, provide a foundation for researchers and drug development professionals. Careful control of reaction conditions and rigorous analytical characterization are essential to ensure the production of high-purity Edoxaban for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. CN112940012B - Preparation method of edoxaban and intermediate thereof - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. 720720-96-7|5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives have shown potential as inhibitors of various enzymes, including kinases, and as modulators of receptors.[1][2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries based on this scaffold, focusing on identifying novel kinase inhibitors. The protocols are designed to be robust, scalable, and suitable for identifying and characterizing lead compounds for drug discovery programs.
Featured Application: TR-FRET Assay for Kinase Inhibition
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay technology for HTS.[3][4][5] It minimizes interference from compound autofluorescence and light scattering by using a long-lifetime lanthanide chelate as the donor fluorophore and measuring the FRET signal after a time delay.[4][5] This makes it particularly well-suited for screening large compound libraries.[3][4][5]
Principle of the TR-FRET Kinase Assay
The assay measures the phosphorylation of a substrate peptide by a target kinase. A terbium- or europium-labeled antibody (donor) specifically recognizes the phosphorylated substrate, and a fluorescently labeled tracer (acceptor) binds to the kinase. When the substrate is phosphorylated, the donor antibody and acceptor tracer are brought into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Experimental Protocols
Protocol 1: TR-FRET High-Throughput Screening for CK2 Kinase Inhibitors
This protocol describes a primary screen to identify inhibitors of Casein Kinase 2 (CK2) from a this compound library.
Materials and Reagents:
-
Kinase: Recombinant human CK2 holoenzyme.
-
Substrate: Biotinylated peptide substrate for CK2.
-
Detection Reagents:
-
Europium-labeled anti-phosphoserine antibody (Donor).
-
Streptavidin-conjugated APC (Allophycocyanin) (Acceptor).
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
ATP: Adenosine 5'-triphosphate.
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Plates: 384-well, low-volume, black, non-binding surface microplates.
-
Plate Reader: A microplate reader capable of time-resolved fluorescence detection.
Assay Procedure:
-
Compound Plating:
-
Dispense 50 nL of each compound from the library (10 mM in DMSO) into the assay plates.
-
For controls, dispense 50 nL of DMSO into the appropriate wells (negative control) and a known CK2 inhibitor (positive control).
-
-
Kinase/Substrate Addition:
-
Prepare a kinase/substrate mix in assay buffer containing CK2 and the biotinylated peptide substrate.
-
Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in assay buffer.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Kₘ for CK2.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing the Europium-labeled anti-phosphoserine antibody and Streptavidin-APC in a suitable detection buffer.
-
Add 10 µL of the detection mix to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates using a TR-FRET-compatible plate reader.
-
Excite the Europium donor at ~340 nm and measure emission at two wavelengths: ~615 nm (Europium) and ~665 nm (APC).
-
The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission.
-
Protocol 2: Dose-Response and IC₅₀ Determination
This protocol is for secondary screening to determine the potency of hits identified in the primary screen.
Procedure:
-
Serial Dilution:
-
Prepare a 10-point, 3-fold serial dilution of the hit compounds in 100% DMSO.
-
Dispense 50 nL of each dilution into a 384-well plate.
-
-
Assay Performance:
-
Follow the same procedure as the primary screen (Protocol 1, steps 2-5).
-
-
Data Analysis:
-
Plot the TR-FRET signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
The following tables summarize hypothetical data from a screening campaign.
Table 1: Primary HTS Campaign Summary
| Parameter | Value |
| Library Size | 10,000 |
| Screening Concentration | 10 µM |
| Z'-factor | 0.85 |
| Signal-to-Background | 15 |
| Hit Rate (≥50% inhibition) | 1.2% |
| Number of Confirmed Hits | 120 |
Table 2: IC₅₀ Values for Selected Hit Compounds against Target Kinases
| Compound ID | Scaffold | Target Kinase | IC₅₀ (µM)[6] |
| T54CP-001 | This compound | CK2 | 1.9 |
| T54CP-002 | This compound | GSK3β | 0.67 |
| T54CP-003 | This compound | c-Met | 0.068 |
| T54CP-004 | This compound | EGFR-TK | 0.010 |
| T54CP-005 | This compound | c-KIT | 1.15 |
Visualizations
Signaling Pathway
Caption: Kinase signaling pathway and point of inhibition.
Experimental Workflow
Caption: High-throughput screening workflow for kinase inhibitors.
TR-FRET Assay Principle
Caption: Principle of the TR-FRET kinase inhibition assay.
References
- 1. This compound|CAS 165948-23-2 [benchchem.com]
- 2. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dcreport.org [dcreport.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Tetrahydrothiazolo[5,4-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and potential methods for introducing a diverse range of functional groups to the versatile tetrahydrothiazolo[5,4-c]pyridine scaffold. This bicyclic heterocyclic system is a key pharmacophore in medicinal chemistry, and its targeted functionalization is crucial for the development of novel therapeutic agents. The following sections detail experimental protocols for N-functionalization of the piperidine ring, as well as methods for derivatization of the thiazole and pyridine moieties, including C-H activation and cross-coupling reactions.
N-Functionalization of the Piperidine Ring
The saturated nitrogen atom of the piperidine ring in the tetrahydrothiazolo[5,4-c]pyridine scaffold is readily functionalized through various reactions, including sulfonylation, alkylation, and acylation. N-sulfonylation is a well-established method for introducing aryl and heteroaryl sulfonyl groups, which can significantly modulate the pharmacological properties of the molecule.
N-Sulfonylation
Protocol: Synthesis of 5-((Aryl/Heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines.[1]
This protocol describes the reaction of 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with various aryl or heteroaryl sulfonyl chlorides in the presence of a base.
Experimental Workflow:
Caption: Workflow for the N-sulfonylation of the tetrahydrothiazolo[5,4-c]pyridine scaffold.
Materials:
-
2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
-
Aryl or heteroaryl sulfonyl chloride (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1 equivalent) in anhydrous DMF, add the corresponding aryl or heteroaryl sulfonyl chloride (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction mixture at 20 °C for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylated product.
Quantitative Data:
| Aryl/Heteroaryl Sulfonyl Chloride | Product Yield (%) |
| Benzenesulfonyl chloride | 75 |
| 4-Methylbenzenesulfonyl chloride | 82 |
| 4-Chlorobenzenesulfonyl chloride | 78 |
| Thiophene-2-sulfonyl chloride | 65 |
| 3,4-Dimethoxybenzenesulfonyl chloride | 71 |
Functionalization of the Thiazole Ring
The thiazole ring of the scaffold can be functionalized at the C2 and C5 positions. Methods include the introduction of a carboxylic acid group at C2, and direct C-H arylation at C5.
Introduction of a Carboxylic Acid Group at C2
A carboxylic acid group at the C2 position serves as a versatile handle for further modifications, such as amide bond formation.
Protocol: Synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride.
This protocol involves the hydrolysis of a 2-cyano precursor.
Experimental Workflow:
Caption: Workflow for the synthesis of a C2-carboxylated derivative.
Materials:
-
2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate
-
Ethanol (EtOH)
-
4N aqueous Lithium Hydroxide (LiOH)
-
1N Hydrochloric acid (HCl) in ethanol
Procedure:
-
Mix 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate, ethanol, and 4N aqueous lithium hydroxide.
-
Stir the resulting mixture at 50 °C for 7 hours.
-
Cool the reaction mixture with an ice-water bath.
-
Add 1N HCl in ethanol to the mixture and stir for 1.5 hours.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with ethanol.
-
Dry the wet crystals at room temperature under reduced pressure to obtain the final product.
Direct C-H Arylation at C5 of the Thiazole Ring
Direct C-H activation is an atom-economical method for forming C-C bonds. The C5 position of the thiazole ring is susceptible to direct arylation.
General Protocol: Palladium-Catalyzed Direct C5-Arylation of the Thiazole Ring.
This general protocol is based on established methods for the direct arylation of thiazole derivatives and may require optimization for the specific tetrahydrothiazolo[5,4-c]pyridine scaffold.
Experimental Workflow:
Caption: General workflow for the direct C5-arylation of the thiazole ring.
Materials:
-
N-protected tetrahydrothiazolo[5,4-c]pyridine (e.g., N-Boc or N-sulfonyl)
-
Aryl bromide (1.5-2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
N,N-Dimethylacetamide (DMA) or Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the N-protected tetrahydrothiazolo[5,4-c]pyridine (1 equivalent), aryl bromide (1.5-2 equivalents), Pd(OAc)₂ (2-5 mol%), and K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Add DMA or toluene as the solvent.
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction mixture at 120-150 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., EtOAc) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the C5-arylated product.
Functionalization via Halogenation and Cross-Coupling Reactions
Introduction of a halogen atom onto the scaffold provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
Halogenation of the Thiazole Ring (Proposed)
Based on methodologies for related heterocyclic systems, direct electrophilic halogenation of the thiazole ring at the C2 or C5 position is a plausible strategy. A 2-amino substituted scaffold can also be converted to a 2-halo derivative via a Sandmeyer reaction.
Proposed Protocol: Sandmeyer Reaction for 2-Chloro-tetrahydrothiazolo[5,4-c]pyridine.
This protocol is adapted from general Sandmeyer reaction procedures and would require a 2-amino-tetrahydrothiazolo[5,4-c]pyridine precursor.
Experimental Workflow:
Caption: Proposed workflow for the synthesis of a 2-chloro derivative via the Sandmeyer reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Once a halogenated tetrahydrothiazolo[5,4-c]pyridine is obtained, it can be subjected to various cross-coupling reactions.
General Protocols:
The following are general procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which should be optimized for the specific halogenated tetrahydrothiazolo[5,4-c]pyridine substrate.
Quantitative Data (Representative Examples from literature on related heterocycles):
| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 60-95 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | 50-90 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, DMF | 55-95 |
These protocols and data provide a strong foundation for researchers to explore and develop novel derivatives of the tetrahydrothiazolo[5,4-c]pyridine scaffold for applications in drug discovery and development. It is recommended that all new compounds be fully characterized by appropriate analytical methods, including NMR, mass spectrometry, and elemental analysis.
References
Application Notes and Protocols: In Vitro Assays for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives for their potential anticancer activity. The protocols outlined below detail key assays for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing novel therapeutic agents.[1] Derivatives of this and structurally related scaffolds have demonstrated promising anticancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2] This document provides detailed protocols for the initial in vitro screening and mechanistic evaluation of these compounds against various cancer cell lines.
Data Presentation: Cytotoxicity of Thiazolopyridine Derivatives
The initial assessment of anticancer potential typically involves screening for cytotoxicity across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. Below is a summary of reported cytotoxic activities for derivatives containing or related to the this compound core.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-2,3-dihydrothiazole Hybrid | HepG2 (Liver Carcinoma) | ~21.5 (converted from 9.5 µg/mL) | [2] |
| 2-(5-methyl...-carbothioamide) Derivatives | Three cancer cell lines | < 10.4 | [3] |
| 5-Phenethyl...-pyridin-2... Derivative | MCF-7 (Breast Cancer) | 10 | [4] |
| Dihydroisothiazolopyridinones (Isostere) | Various chemoresistant cell lines | Submicromolar to low nanomolar | [5] |
Experimental Workflow
A systematic approach is crucial for evaluating novel chemical entities. The workflow begins with broad cytotoxicity screening, followed by more detailed mechanistic studies for the most potent compounds.
Caption: General experimental workflow for in vitro evaluation.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability and proliferation rate.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[3][6] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label early apoptotic cells.[3][6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 1x10^6 cells in a 6-well plate and treat with the test compound (at its IC50 concentration) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells[7]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[7]
-
Annexin V- / PI+: Necrotic cells[7]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry.[9][10]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described in the apoptosis assay protocol.
-
Harvest approximately 1x10^6 cells and wash with cold PBS.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be represented in a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[9]
-
Caption: Workflow and interpretation of cell cycle analysis.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3). A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.[13][14]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Protein Extraction:
-
Treat cells with the test compound, then wash with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and denature by boiling in Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[14]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-Actin.
-
Potential Signaling Pathway: Induction of Intrinsic Apoptosis
Based on preliminary studies of related compounds, a potential mechanism of action for this compound derivatives could be the induction of the intrinsic (mitochondrial) apoptosis pathway.
Caption: The intrinsic apoptosis signaling pathway.
References
- 1. This compound|CAS 165948-23-2 [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine | 17899-56-8 | Benchchem [benchchem.com]
- 5. Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2018119224A1 - Tetrahydro imidazo[4,5-c]pyridine derivatives as pd-l1 internalization inducers - Google Patents [patents.google.com]
- 7. WO2023154282A1 - Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer and other indications - Google Patents [patents.google.com]
- 8. WO2018119221A1 - Pyridine derivatives as immunomodulators - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Inhibitors, Probes, and PROTAC Provides a Complete Toolbox to Study PARK7 in the Living Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 143150-92-9 | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Edoxaban Related | Ambeed.com [ambeed.com]
Application Notes and Protocols for Studying Enzyme Inhibition by 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating inhibitory activity against a range of important enzyme targets. This document provides detailed protocols for studying the enzyme inhibition properties of these analogs against three key enzymes: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), c-KIT receptor tyrosine kinase, and Porphyromonas gingivalis Glutaminyl Cyclase (PgQC). Understanding the interaction of these compounds with their targets is crucial for the development of novel therapeutics for a variety of diseases, including metabolic syndrome, cancer, and periodontitis.
These protocols outline methods for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50), elucidating the mechanism of inhibition, and assessing the effects of inhibitors in cell-based models. The provided workflows and data presentation guidelines are designed to ensure robust and reproducible results.
Potential Enzyme Targets and Their Significance
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid hormone, primarily in metabolic tissues like the liver and adipose tissue.[1] Overexpression of 11β-HSD1 is linked to metabolic syndrome, obesity, and type 2 diabetes. Inhibition of this enzyme is a promising therapeutic strategy to reduce local glucocorticoid excess and ameliorate these conditions.
Signaling Pathway of 11β-HSD1 in Metabolic Regulation
Caption: 11β-HSD1 signaling pathway and point of inhibition.
c-KIT Receptor Tyrosine Kinase
c-KIT is a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation.[2] Activating mutations in the c-KIT gene are oncogenic drivers in various cancers, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and melanoma.[2] Inhibitors of c-KIT are established cancer therapeutics.
Signaling Pathway of c-KIT in Cancer
Caption: c-KIT signaling cascade and the inhibitory action of analogs.
Porphyromonas gingivalis Glutaminyl Cyclase (PgQC)
Porphyromonas gingivalis is a keystone pathogen in chronic periodontitis.[3] Its glutaminyl cyclase (PgQC) is a virulence factor that modifies bacterial proteins, contributing to the pathogen's survival and the inflammatory response.[4] Inhibition of PgQC is a novel anti-infective strategy to combat periodontal disease.[4]
Experimental Protocols
The following protocols provide a framework for the biochemical and cellular characterization of this compound analogs as enzyme inhibitors.
General Experimental Workflow
Caption: A generalized workflow for inhibitor characterization.
Protocol 1: 11β-HSD1 Inhibition Assay (In Vitro)
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to determine the in vitro potency of test compounds against human 11β-HSD1.
1.1. Materials and Reagents
| Reagent | Supplier | Catalog # |
| Recombinant Human 11β-HSD1 | Sigma-Aldrich | H4151 |
| Cortisone | Sigma-Aldrich | C2755 |
| NADPH | Sigma-Aldrich | N1630 |
| Glucose-6-Phosphate (G6P) | Sigma-Aldrich | G7879 |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Sigma-Aldrich | G7750 |
| Cortisol-d2 (HTRF Acceptor) | Cisbio | 62CT2DAB |
| Anti-Cortisol-Cryptate (HTRF Donor) | Cisbio | 62CT2KAB |
| Assay Buffer (100 mM K₂HPO₄/KH₂PO₄, pH 7.5, 1 mM EDTA) | In-house preparation | - |
| 384-well low-volume black plates | Corning | 3573 |
| Test Compounds (this compound analogs) | Synthesized in-house | - |
| DMSO | Sigma-Aldrich | D2650 |
1.2. Experimental Procedure
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, cortisone (160 nM), G6P (1 mM), NADPH (100 µM), and G6PDH (12.5 µg/mL).[5]
-
Assay Plate Setup:
-
Add 1 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the reaction mixture to each well.
-
Add 9 µL of recombinant human 11β-HSD1 (1.5 µg/mL) to initiate the reaction.[5]
-
-
Incubation: Incubate the plate at 37°C for 25 minutes.[5]
-
Detection:
-
Stop the reaction by adding 5 µL of Cortisol-d2.
-
Add 5 µL of Anti-Cortisol-Cryptate.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
1.3. Data Analysis
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
1.4. Data Presentation
| Compound | 11β-HSD1 IC50 (nM) |
| Analog 1 | [Insert Value] |
| Analog 2 | [Insert Value] |
| Analog 3 | [Insert Value] |
| Positive Control (e.g., PF-915275) | [Insert Value] |
Protocol 2: c-KIT Kinase Inhibition Assay (In Vitro)
This protocol utilizes the ADP-Glo™ Kinase Assay to measure the inhibition of c-KIT kinase activity.
2.1. Materials and Reagents
| Reagent | Supplier | Catalog # |
| Recombinant Human c-KIT | Promega | V3941 |
| Poly(Glu, Tyr) 4:1 Substrate | Sigma-Aldrich | P0275 |
| ATP | Promega | V9151 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| c-KIT Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT) | In-house preparation | - |
| 384-well low-volume white plates | Corning | 3572 |
| Test Compounds | Synthesized in-house | - |
| DMSO | Sigma-Aldrich | D2650 |
2.2. Experimental Procedure
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series in c-KIT Kinase Buffer.
-
Assay Plate Setup:
-
Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.[6]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
2.3. Data Analysis
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
2.4. Data Presentation
| Compound | c-KIT IC50 (nM) |
| Analog 1 | [Insert Value] |
| Analog 2 | [Insert Value] |
| Analog 3 | [Insert Value] |
| Positive Control (e.g., Imatinib) | [Insert Value] |
Protocol 3: Porphyromonas gingivalis Glutaminyl Cyclase (PgQC) Inhibition Assay (In Vitro)
This protocol describes a continuous fluorometric assay for PgQC activity using a coupled-enzyme system.
3.1. Materials and Reagents
| Reagent | Supplier | Catalog # |
| Recombinant P. gingivalis QC (PgQC) | Expressed and purified in-house or custom service | - |
| H-Gln-AMC (Substrate) | Bachem | 4013585 |
| Pyroglutamyl Aminopeptidase (Auxiliary Enzyme) | Sigma-Aldrich | P3885 |
| Assay Buffer (50 mM Tris-HCl, 50 mM NaCl, pH 8.0) | In-house preparation | - |
| 96-well black, flat-bottom plates | Corning | 3603 |
| Test Compounds | Synthesized in-house | - |
| DMSO | Sigma-Aldrich | D2650 |
3.2. Experimental Procedure
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series in assay buffer.
-
Reagent Preparation:
-
Prepare a working solution of H-Gln-AMC in assay buffer (e.g., 2x final concentration).
-
Prepare a working solution of pyroglutamyl aminopeptidase in assay buffer (e.g., 0.5 U/mL).[5]
-
-
Assay Plate Setup:
-
Add 50 µL of diluted test compound or buffer (vehicle control) to the wells of a 96-well plate.
-
Add 25 µL of pyroglutamyl aminopeptidase solution.
-
Add 25 µL of H-Gln-AMC solution.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.[5]
-
Reaction Initiation: Add 25 µL of PgQC solution (e.g., 50 nM final concentration) to each well to start the reaction.[5]
-
Data Acquisition: Immediately begin measuring the fluorescence kinetically (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30-60 minutes using a fluorescence plate reader.[5]
3.3. Data Analysis
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
3.4. Data Presentation
| Compound | PgQC IC50 (µM) |
| Analog 1 | [Insert Value] |
| Analog 2 | [Insert Value] |
| Analog 3 | [Insert Value] |
| Positive Control (e.g., Benzimidazole derivative) | [Insert Value] |
Protocol 4: Mechanism of Action (MOA) Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by varying the substrate concentration at several fixed inhibitor concentrations.
4.1. Experimental Procedure
-
Perform the respective enzyme inhibition assay (Protocol 1, 2, or 3) with the following modifications:
-
Use a range of substrate concentrations (e.g., 0.2x to 5x the Michaelis constant, Km).
-
For each substrate concentration, test a range of inhibitor concentrations (including a no-inhibitor control).
-
-
Measure the initial reaction velocities for all conditions.
4.2. Data Analysis
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the pattern of the lines to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
4.3. Data Presentation
Present the Lineweaver-Burk plots for each analog, clearly indicating the different inhibitor concentrations. Summarize the determined inhibition mechanism for each compound in a table.
| Compound | Mechanism of Inhibition |
| Analog 1 | [e.g., Competitive] |
| Analog 2 | [e.g., Non-competitive] |
Protocol 5: Cell-Based Assays
Cell-based assays are essential to confirm the activity of the inhibitors in a more physiologically relevant context.
c-KIT Phosphorylation Assay (Western Blot)
This assay measures the ability of the compounds to inhibit c-KIT autophosphorylation in a cellular context.[2]
5.1.1. Materials and Reagents
-
GIST-T1 or HMC-1.2 cell lines (expressing constitutively active c-KIT)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Kit (e.g., Tyr719), anti-total-c-Kit
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
5.1.2. Experimental Procedure
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of the test compound for 2-4 hours.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting using the specified antibodies.
-
Visualize the bands using a chemiluminescent substrate.
5.1.3. Data Analysis
Quantify the band intensities for phospho-c-KIT and total c-KIT. Normalize the phospho-c-KIT signal to the total c-KIT signal. Determine the concentration-dependent inhibition of c-KIT phosphorylation.
Cell Viability Assay (MTT)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cells dependent on c-KIT signaling.[2]
5.2.1. Materials and Reagents
-
GIST-T1 or HMC-1.2 cells
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
5.2.2. Experimental Procedure
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
5.2.3. Data Analysis
Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the log concentration of the compound.
5.3. Data Presentation for Cell-Based Assays
| Compound | c-KIT Phosphorylation IC50 (nM) | GIST-T1 GI50 (nM) | HMC-1.2 GI50 (nM) |
| Analog 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Analog 2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Analog 3 | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
These detailed protocols provide a comprehensive framework for the characterization of this compound analogs as inhibitors of 11β-HSD1, c-KIT, and PgQC. By following these procedures, researchers can obtain reliable and reproducible data on the potency, mechanism of action, and cellular efficacy of these compounds, which is essential for advancing their development as potential therapeutic agents.
References
- 1. Structural and kinetic characterization of Porphyromonas gingivalis glutaminyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 3. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminyl cyclase activity correlates with levels of Aβ peptides and mediators of angiogenesis in cerebrospinal fluid of Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian-like type II glutaminyl cyclases in Porphyromonas gingivalis and other oral pathogenic bacteria as targets for treatment of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effect of a bacterial glutaminyl cyclase inhibitor on multi-species-biofilms [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
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Incomplete Reaction: The reaction may not be going to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. For the synthesis starting from N-Boc-4-piperidone, ensure the reflux temperature is maintained for a sufficient duration.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can limit the conversion of the starting material.
-
Solution: Ensure precise measurement of all reactants. For the condensation of a brominated piperidinone with ethyl thiooxamide, the stoichiometry of the base is critical for driving the reaction forward.[1]
-
-
Poor Quality of Starting Materials: Impurities in the starting materials, such as the piperidone derivative or the sulfur reagent, can interfere with the reaction.
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Solution: Use high-purity, anhydrous solvents and reagents. If necessary, purify starting materials before use. For instance, ensure the N-Boc-4-piperidone is pure and dry.
-
-
Side Reactions: The formation of unwanted byproducts can consume reactants and reduce the yield of the desired product.
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Solution: Adjusting the reaction temperature or the rate of addition of reagents can sometimes minimize side reactions. In syntheses involving morpholine, slow addition may be beneficial.
-
Q2: I am observing the formation of multiple products or significant impurities. How can I improve the reaction's selectivity and simplify purification?
The formation of multiple products is a common challenge in heterocyclic synthesis.
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Isomer Formation: Depending on the synthetic route, the formation of regioisomers can occur.
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Solution: The choice of solvent and base can influence the regioselectivity of the cyclization. Experiment with different solvent systems (e.g., ethanol, DMF) and bases (e.g., morpholine, triethylamine).[1]
-
-
Byproduct Formation from Reagents: Excess reagents or their decomposition products can lead to impurities.
-
Solution: Use the minimum effective amount of reagents like morpholine or other bases. Post-reaction workup, such as washing with a saturated sodium bicarbonate solution, can help remove acidic or basic impurities.
-
-
Purification Challenges: The crude product may be difficult to purify due to the presence of closely related impurities.
-
Solution: For purification, column chromatography using silica gel is often effective. The choice of eluent system is critical and should be determined by TLC analysis. Recrystallization from a suitable solvent system can also be employed for final purification.
-
Q3: The deprotection of the Boc group is problematic. What are the best practices?
The removal of the tert-butoxycarbonyl (Boc) protecting group is a key step in many synthetic routes to this scaffold.
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Incomplete Deprotection: The reaction may not go to completion, leaving a mixture of protected and deprotected product.
-
Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is a common and effective method for Boc deprotection. Ensure a sufficient excess of TFA is used and allow adequate reaction time.
-
-
Degradation of the Product: The product may be sensitive to the acidic conditions of deprotection.
-
Solution: Perform the deprotection at a controlled temperature (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC to avoid prolonged exposure to strong acid. After deprotection, neutralize the reaction mixture carefully, for instance, by partitioning between a saturated aqueous NaHCO3 solution and an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the this compound core?
The most frequently cited starting material is a protected 4-piperidone derivative, such as N-Boc-4-piperidone. This is often reacted with a source of sulfur and a cyanamide in the presence of a base like morpholine to construct the fused thiazole ring. Another approach involves the condensation of a 3-halo-4-piperidone derivative with a thioamide or a related compound.[1]
Q2: What are typical reaction conditions for the initial cyclization step?
For the reaction of N-Boc-4-piperidone with cyanamide and sulfur, the reaction is typically carried out in ethanol at reflux temperature for several hours. The use of morpholine as a base is common in this synthesis.
Q3: How can I confirm the structure of my synthesized product?
Standard analytical techniques should be used for structural confirmation. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: IR can be used to identify key functional groups present in the molecule.
-
Elemental Analysis: This provides the percentage composition of elements in the compound, which can be compared to the calculated values for the expected formula.
Data Presentation
The following table summarizes reported yields for key steps in the synthesis of this compound derivatives, providing a benchmark for researchers.
| Step | Starting Materials | Reagents & Conditions | Reported Yield | Purity | Reference |
| Gewald Reaction | N-Boc-4-piperidone, Cyanamide, Sulfur | Morpholine, Ethanol, Reflux | 87% (for tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate) | Not specified | |
| Pyrrole Formation | tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, 2,5-dimethoxytetrahydrofuran | Acetic Acid, 100 °C | 78% | Not specified | |
| Boc Deprotection | tert-butyl 2-(1H-pyrrol-1-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | TFA, Dichloromethane, 20 °C | 82% | Not specified | |
| Condensation & Hydrolysis | 3-bromo-1-methyl-piperidin-4-one, Ethyl thiooxamide | Base (e.g., Na2CO3), Ethanol; then NaOH, Reflux | ~65% (overall) | 98.5% | [1] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
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To a stirred solution of N-Boc-4-piperidone (10.0 g, 50 mmol), cyanamide (2.53 g, 60 mmol), and sulfur (1.92 g, 60 mmol) in ethanol (100 mL), add morpholine (6.07 mL, 65 mmol) dropwise over a period of 30 minutes at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Boc Deprotection to obtain 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
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To a stirred solution of tert-butyl 2-(1H-pyrrol-1-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (10.9 g, 36 mmol) in dichloromethane (30 mL), add trifluoroacetic acid (30 mL) at 20 °C.
-
Stir the reaction mixture for 4 hours at 20 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture to dryness under reduced pressure.
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Partition the residue between a saturated aqueous NaHCO3 solution (50 mL) and dichloromethane.
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Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected product.
Mandatory Visualization
References
"Common side reactions in the synthesis of tetrahydrothiazolo[5,4-c]pyridines"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydrothiazolo[5,4-c]pyridines.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the tetrahydrothiazolo[5,4-c]pyridine core?
A1: The most prevalent and versatile method for constructing the 2-aminotetrahydrothiazolo[5,4-c]pyridine scaffold is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a substituted 4-piperidone (often N-Boc-4-piperidone), an active methylene nitrile (e.g., cyanamide or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Q2: I am experiencing low yields in my Gewald reaction for the synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate. What are the potential causes?
A2: Low yields in this Gewald reaction can stem from several factors. The most common issues include suboptimal reaction conditions, poor quality of starting materials, or the formation of side products. A primary side reaction to consider is the dimerization of the Knoevenagel-Cope condensation intermediate.
Q3: What is the mechanism of the primary side reaction, and how can I minimize it?
A3: The primary side reaction is the dimerization of the α,β-unsaturated nitrile intermediate formed from the condensation of N-Boc-4-piperidone and the active methylene nitrile. This dimerization is a competing reaction to the desired intramolecular cyclization with sulfur to form the thiophene ring. The yield of this dimeric byproduct is highly dependent on the reaction conditions. To minimize its formation, careful control of temperature, reaction time, and the rate of addition of reagents is crucial.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Tetrahydrothiazolo[5,4-c]pyridine Product
Symptoms:
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The overall isolated yield of the target compound is significantly lower than expected.
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TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products with a major byproduct.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Dimerization of the Knoevenagel-Cope Intermediate | Optimize reaction temperature. Lowering the temperature may favor the desired cyclization over dimerization. A typical starting point is refluxing ethanol; consider reducing to 50-60 °C. | Reduced formation of the high molecular weight dimer, leading to a cleaner reaction profile and higher yield of the desired product. |
| Control the rate of addition of the base (e.g., morpholine). Slow, dropwise addition can maintain a low concentration of the reactive intermediate, disfavoring dimerization. | ||
| Poor Quality of Starting Materials | Ensure N-Boc-4-piperidone is pure and free from acidic impurities. | Improved reaction efficiency and reduced side reactions. |
| Use freshly sublimed sulfur to ensure high reactivity. | ||
| Verify the purity of the active methylene nitrile. | ||
| Suboptimal Base Concentration | The amount of base is critical. Too little may result in an incomplete initial condensation, while too much can promote side reactions. Perform small-scale optimizations to find the ideal stoichiometry. | Enhanced yield of the desired 2-aminothiophene derivative. |
| Incomplete Reaction | Increase the reaction time and monitor by TLC until the starting materials are consumed. | Drive the reaction to completion and maximize product formation. |
Issue 2: Difficulty in Purifying the Final Product
Symptoms:
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The crude product is an oil or a sticky solid that is difficult to handle.
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Column chromatography results in poor separation of the product from impurities.
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Recrystallization attempts fail to yield a pure solid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Presence of Dimeric Byproduct | If dimerization is significant, consider a purification strategy tailored to remove it. The dimer is significantly less polar than the desired product. A multi-solvent recrystallization or careful column chromatography with a shallow gradient may be effective. | Isolation of the pure desired product. |
| Residual Starting Materials | Optimize the reaction to go to completion. If unreacted starting materials persist, a simple aqueous wash during workup can often remove the more polar starting materials like cyanamide. | A cleaner crude product that is easier to purify. |
| Decomposition on Silica Gel | The 2-amino group can sometimes interact strongly with silica gel, leading to streaking and decomposition. Consider using a different stationary phase like alumina or treating the silica gel with triethylamine before use. | Improved recovery and purity from column chromatography. |
Issue 3: Side Reactions During Downstream Functionalization (e.g., Sulfonation)
Symptoms:
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Formation of multiple sulfonated products.
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Low yield of the desired sulfonated product.
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Darkening or decomposition of the reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Over-sulfonation | The 2-aminothiophene ring is electron-rich and susceptible to over-sulfonation. Use a milder sulfonating agent or control the stoichiometry carefully. | Formation of the desired mono-sulfonated product. |
| Lower the reaction temperature to improve selectivity. | ||
| Oxidation of the Thiophene Ring | Under harsh acidic conditions, the sulfur atom in the thiophene ring can be oxidized. Use anhydrous conditions and inert atmosphere. | Minimized degradation of the starting material and improved yield of the sulfonated product. |
Experimental Protocols
Key Experiment: Synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Materials:
-
N-Boc-4-piperidone (1.0 eq)
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Cyanamide (1.2 eq)
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Sulfur (1.2 eq)
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Morpholine (1.3 eq)
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Ethanol
Procedure:
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To a stirred solution of N-Boc-4-piperidone in ethanol, add cyanamide and sulfur at room temperature.
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Add morpholine dropwise over a period of 30 minutes.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
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Recrystallize the crude product from ethanol to obtain the pure tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate.
Visualizations
Caption: Synthetic pathway of tetrahydrothiazolo[5,4-c]pyridines via the Gewald reaction, highlighting the main reaction and a key side reaction.
Caption: A logical workflow for troubleshooting low yields in the synthesis of tetrahydrothiazolo[5,4-c]pyridines.
Technical Support Center: Purification of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The two most prevalent and effective methods for the purification of this class of compounds are recrystallization and column chromatography.[1] Recrystallization is excellent for removing small amounts of impurities from a solid product, while column chromatography is highly versatile for separating the target compound from a complex mixture.[1]
Q2: I'm getting a low yield after recrystallization. What are the likely causes and how can I improve it?
A2: Low recovery from recrystallization is often due to the high solubility of the compound in the chosen solvent, even at low temperatures, or using an excessive volume of solvent. To improve your yield, use the minimum amount of hot solvent necessary to dissolve your crude product. After cooling and filtering the first crop of crystals, you can concentrate the mother liquor and cool it again to obtain a second crop.
Q3: My compound won't crystallize from any solvent I've tried. What should I do?
A3: If your compound is resistant to crystallization, first ensure your solution is supersaturated. You can try evaporating some of the solvent to increase the concentration. "Scratching" the inside of the flask with a glass rod at the meniscus can provide a surface for nucleation. Another effective technique is to add a "seed crystal" – a tiny amount of the pure, solid compound – to the solution to initiate crystallization.
Q4: During column chromatography, my compound is either stuck on the column or elutes with the solvent front. How can I achieve good separation?
A4: This issue stems from an inappropriate solvent system. If your compound remains on the column, the eluent is not polar enough. Conversely, if it elutes immediately, the eluent is too polar. The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate. You can adjust the polarity by varying the ratio of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
Q5: I see multiple spots on the TLC after my reaction, and I'm not sure which is my product. How can I identify the correct spot?
A5: Besides your reaction mixture, spot the starting materials on the same TLC plate. The spot that is not a starting material is likely your product. The relative polarity of the product compared to the starting materials can often be predicted based on the chemical transformation. For example, the introduction of polar functional groups will generally result in a lower Rf value.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily Precipitate Forms Instead of Crystals | The melting point of your compound may be lower than the boiling point of the solvent. The compound might be "salting out" too quickly from a supersaturated solution. | Use a lower-boiling point solvent. Try a different solvent or a solvent mixture. Allow the solution to cool more slowly. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with your product. | Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
| No Crystal Formation | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes turbid, then warm slightly until it clears and allow to cool slowly. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Closely Running Spots | The chosen solvent system does not have sufficient selectivity for the compounds. | Try a different solvent system with different polarity characteristics (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation. |
| Streaking or Tailing of Spots on TLC/Column | The compound may be too polar for the silica gel, leading to strong interactions. The sample might be acidic or basic. | Add a small amount of a modifier to your eluent. For acidic compounds, a little acetic acid can help. For basic compounds, like many nitrogen-containing heterocycles, adding a small percentage of triethylamine or ammonia can improve the peak shape. |
| Compound Decomposes on the Column | Silica gel is acidic and can cause the degradation of sensitive compounds. | Use a less acidic stationary phase like alumina. Alternatively, you can "deactivate" the silica gel by adding a small percentage of triethylamine to the eluent. |
| Low Recovery of Material from the Column | The compound is irreversibly adsorbed onto the stationary phase. The compound is highly retained and has not eluted yet. | If you suspect irreversible binding, you may need to switch to a different stationary phase. If the compound is just highly retained, you can try flushing the column with a very polar solvent system (e.g., 10% methanol in dichloromethane) to recover your material. |
Experimental Protocols
Protocol 1: Recrystallization of 2-amino-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
This protocol is adapted from a reported synthesis of a this compound derivative.
-
Dissolution: In a flask, add the crude solid product. Heat a suitable solvent (e.g., ethanol) in a separate beaker.
-
Add Hot Solvent: Slowly add the minimum amount of hot ethanol to the flask containing the crude product with stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystallization does not occur, you can place the flask in an ice bath to promote crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of 2-(1H-pyrrol-1-yl)-5-(4-aryl/heteroaryl sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
This is a general procedure based on a documented purification of similar derivatives.
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
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Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
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Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 50% ethyl acetate in hexane) to elute the compounds from the column.
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Purification of 2-amino-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine[2]
| Purification Method | Solvent | Yield | Melting Point (°C) |
| Recrystallization | Ethanol | 87% | 92-94 |
Table 2: Purification of 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine[2]
| Purification Method | Eluent Gradient | Yield | Melting Point (°C) |
| Column Chromatography | 10-50% EtOAc/Hexane | 82% | 160-162 |
Visualizations
Caption: A typical workflow for the purification of solids via recrystallization.
Caption: The general procedure for purification using column chromatography.
Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.
References
"Troubleshooting low reactivity in tetrahydrothiazolo[5,4-c]pyridine functionalization"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the functionalization of the tetrahydrothiazolo[5,4-c]pyridine scaffold. This resource is intended for researchers, scientists, and professionals in drug development who may encounter low reactivity or other issues during their synthetic experiments.
Troubleshooting Guides
This section offers solutions to specific problems encountered during the functionalization of the tetrahydrothiazolo[5,4-c]pyridine core.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling on the tetrahydrothiazolo[5,4-c]pyridine core, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer: Low yields in cross-coupling reactions with nitrogen-containing heterocycles like tetrahydrothiazolo[5,4-c]pyridine are a common challenge. The electron-deficient nature of the pyridine ring and the potential for the nitrogen and sulfur atoms to coordinate with the palladium catalyst can lead to catalyst deactivation.[1] Here is a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
-
Catalyst Deactivation/Inhibition: The lone pairs on the nitrogen and sulfur atoms of the thiazole ring can act as poisons to the palladium catalyst.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), which can shield the metal center and promote the desired catalytic cycle.[1][2] In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can help overcome partial deactivation.[1] Using pre-formed palladium precatalysts can also enhance catalytic activity and stability.[3][4]
-
-
Suboptimal Ligand and Base Combination: The choice of ligand and base is critical for efficient transmetalation and reductive elimination steps, especially with electron-deficient heterocycles.[1]
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Poor Quality of Reagents: Degradation of the boronic acid (protodeboronation) in Suzuki couplings is a frequent cause of low yields.[8]
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Solution: Use fresh, high-purity boronic acids or boronate esters. Ensure that solvents and reagents are anhydrous, as water can facilitate protodeboronation.[6] Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is crucial.
-
-
Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Issue 2: Low Reactivity in C-H Functionalization Attempts
Question: I am trying to directly functionalize a C-H bond on the tetrahydrothiazolo[5,4-c]pyridine ring, but the reaction is not proceeding. How can I activate the scaffold?
Answer: Direct C-H functionalization of pyridine and related heterocycles is inherently challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic attack.[9][10] The Lewis basic nitrogen atom can also interfere with transition metal catalysts.[11]
Possible Causes and Solutions:
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Electron-Deficient Ring System: The pyridine ring is "electron-poor," making it unreactive towards many standard C-H activation conditions.
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Solution 1: N-Activation: The reactivity of the pyridine ring can be enhanced by activating the nitrogen atom. This can be achieved by forming a pyridinium salt (e.g., with triflic anhydride) or an N-oxide.[11] This activation makes the C-H bonds more susceptible to nucleophilic attack or radical functionalization, often directing reactivity to the C2 and C4 positions.[11]
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Solution 2: Lewis Acid Co-catalysis: The use of a Lewis acid can coordinate to the pyridine nitrogen, which activates the C-H bonds and prevents the nitrogen from deactivating the primary transition metal catalyst.[11][12]
-
-
Incorrect Catalyst System: Standard C-H activation catalysts may not be effective for this scaffold.
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Solution: Specialized catalytic systems are often required. For example, rhodium and iridium complexes with pincer ligands have shown promise for the C-H activation of pyridines.[13] Palladium catalysis can also be effective, particularly when a Lewis acid is used as a co-catalyst to modulate regioselectivity.[12]
-
-
Harsh Reaction Conditions: Some C-H functionalization methods require harsh conditions that may not be compatible with the tetrahydrothiazolo[5,4-c]pyridine core.
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Solution: Explore milder, more recently developed methods such as photoredox catalysis, which can enable C-H functionalization under less forcing conditions.[11]
-
Logical Flow for Activating Pyridine C-H Bonds:
Caption: Strategies for activating the tetrahydrothiazolo[5,4-c]pyridine core for C-H functionalization.
Frequently Asked Questions (FAQs)
Q1: My Gewald reaction to synthesize the 2-aminothiazole precursor is giving a low yield. What are the common pitfalls?
A1: The Gewald three-component reaction is a robust method for synthesizing 2-aminothiophenes, which can be precursors to the tetrahydrothiazolo[5,4-c]pyridine system. However, low yields can occur due to several factors:
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Inefficient initial condensation: The first step, a Knoevenagel-Cope condensation, can be slow or incomplete. Ensure you are using an appropriate base (e.g., morpholine, piperidine, or triethylamine) and consider removing water as it forms, for example, with a Dean-Stark apparatus.[14]
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Poor sulfur solubility or reactivity: Use a polar solvent like ethanol, methanol, or DMF to improve the solubility and reactivity of elemental sulfur. Gentle heating (40-60 °C) can also be beneficial.[14]
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Side reactions: Dimerization or polymerization of intermediates can occur. Try adjusting reactant concentrations or the rate of reagent addition to minimize these side pathways.[15]
Q2: I am performing a sulfonylation on the piperidine nitrogen, but the reaction is sluggish and the yield is low. How can I improve it?
A2: Sulfonylation of the secondary amine in the tetrahydrothiazolo[5,4-c]pyridine core should be relatively straightforward, but low reactivity can be encountered.
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Base Selection: A suitable base is crucial to deprotonate the secondary amine. A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used. If the reaction is still slow, a stronger base like DBU could be screened, provided it is compatible with other functional groups.
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Solvent Choice: A polar aprotic solvent such as DMF or DCM is typically effective. Ensure the solvent is anhydrous.
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Activating the Sulfonyl Chloride: If the sulfonyl chloride itself is unreactive, consider converting it to a more reactive species, although this is less common. Ensure the sulfonyl chloride is of high purity and has not hydrolyzed.
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Temperature: While many sulfonylation reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion.
Q3: Can protecting groups on the piperidine nitrogen influence the reactivity of the aromatic part of the molecule?
A3: Yes, absolutely. The choice of a protecting group on the piperidine nitrogen can have a significant electronic and steric impact on the reactivity of the fused thiazolopyridine system.
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Electron-withdrawing groups (e.g., Boc, Cbz, sulfonyl groups) will further decrease the electron density of the entire heterocyclic system. This can make electrophilic aromatic substitution even more difficult but may facilitate nucleophilic aromatic substitution or reactions that proceed through dearomatization pathways.[16][17]
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Electron-donating groups (e.g., a simple alkyl group like methyl) will have a less pronounced deactivating effect.
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Steric hindrance from a bulky protecting group can influence the regioselectivity of reactions by blocking access to certain positions on the aromatic ring.
Data and Protocols
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling on Nitrogen-Rich Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Type | Reference |
| Pd₂(dba)₃ (2) | XPhos (6) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15-20 | 85-95 | Chloroindazoles | [18] |
| P1 (XPhos precatalyst) (1.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5-8 | 91-99 | Chloroindoles | [18] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 12 | ~30-70 | Bromo-benzothiadiazole | [19] |
| Pd(OAc)₂ (2) | PPh₃ (6) | Na₂CO₃ (2) | Toluene/H₂O | 90 | 12 | <50 | Aryl Chlorides | [8] |
This table compiles data from similar electron-deficient heterocyclic systems to provide a guideline for optimizing reactions on the tetrahydrothiazolo[5,4-c]pyridine scaffold.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Tetrahydrothiazolo[5,4-c]pyridine Derivative
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To an oven-dried Schlenk tube, add the halogenated tetrahydrothiazolo[5,4-c]pyridine derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%).
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Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
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Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 mixture) via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.[6][18]
Experimental Protocol: N-Sulfonylation of Tetrahydrothiazolo[5,4-c]pyridine
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Dissolve the tetrahydrothiazolo[5,4-c]pyridine starting material (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere.
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Add a hindered amine base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
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Cool the mixture to 0 °C in an ice bath.
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Add the desired aryl or heteroaryl sulfonyl chloride (1.1-1.2 equiv) portion-wise or as a solution in the reaction solvent.
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Allow the reaction to warm to room temperature and stir for 5-24 hours, monitoring by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with an organic solvent (e.g., EtOAc) and wash with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2024.sci-hub.cat [2024.sci-hub.cat]
- 8. reddit.com [reddit.com]
- 9. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Dearomatization of electron poor six-membered N-heterocycles through [3 + 2] annulation with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dearomatization of electron poor six-membered N-heterocycles through [3 + 2] annulation with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
Technical Support Center: Optimizing the Bischler-Napieralski Synthesis of Tetrahydrothiazolo[5,4-c]pyridines
Welcome to the technical support center for the synthesis of tetrahydrothiazolo[5,4-c]pyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of this important heterocyclic scaffold using the Bischler-Napieralski reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Bischler-Napieralski reaction for synthesizing tetrahydrothiazolo[5,4-c]pyridines?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes a β-arylethylamide intermediate to form a dihydroisoquinoline-type structure. In the context of tetrahydrothiazolo[5,4-c]pyridines, the "aromatic" component is an electron-rich thiazole ring. The reaction is typically carried out under acidic conditions using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to promote the cyclization. The resulting imine is then typically reduced in a subsequent step to yield the final tetrahydrothiazolo[5,4-c]pyridine.
Q2: My reaction is failing or giving very low yields. What are the most common reasons?
Low yields in this specific Bischler-Napieralski reaction can often be attributed to several factors:
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Insufficiently Activated Thiazole Ring: The thiazole ring must be sufficiently electron-rich to undergo electrophilic substitution. The presence of electron-donating groups on the thiazole ring is beneficial.
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Weak Dehydrating Agent: For less reactive substrates, common reagents like POCl₃ alone may not be sufficient to drive the reaction to completion.
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Side Reactions: The primary competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments.
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Inappropriate Reaction Conditions: High temperatures or prolonged reaction times can lead to decomposition and the formation of tar.
Q3: What are the key safety precautions to take during this synthesis?
The reagents used in the Bischler-Napieralski reaction are hazardous.
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Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
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Triflic anhydride (Tf₂O) is also highly corrosive and moisture-sensitive.
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The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of reagents.
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The workup procedure often involves quenching the reaction with ice, which can be highly exothermic and should be done slowly and carefully.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Thiazole ring is not sufficiently electron-rich. 2. Dehydrating agent is not potent enough. | 1. Ensure the starting thiazole has electron-donating substituents if possible. 2. Use a stronger dehydrating agent, such as a mixture of P₂O₅ in POCl₃. Alternatively, consider milder, more modern protocols using Tf₂O with a non-nucleophilic base like 2-chloropyridine. |
| Significant Styrene-like Byproduct Observed | The retro-Ritter reaction is occurring, where the nitrilium intermediate fragments. | 1. Lower the reaction temperature. 2. Use a nitrile (e.g., acetonitrile) as the solvent to shift the equilibrium away from the retro-Ritter product. 3. Employ a milder reagent system like Tf₂O/2-chloropyridine which allows for lower reaction temperatures. |
| Formation of Tar/Polymerization | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Substrate is unstable under the strongly acidic conditions. | 1. Carefully control the reaction temperature, potentially using a dropwise addition of the reagent at 0 °C. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Consider milder conditions (Tf₂O/2-chloropyridine) which are better tolerated by sensitive substrates. |
| Product is Difficult to Purify | 1. The crude product may be a salt. 2. Presence of multiple byproducts. | 1. Ensure the aqueous workup includes a basification step (e.g., with NaOH or NH₄OH) to deprotonate the product before extraction. 2. Optimize the reaction conditions to minimize side reactions before attempting large-scale purification. |
Data Presentation: Optimizing Reaction Conditions
The choice of dehydrating agent is critical for the success of the Bischler-Napieralski reaction. The following table summarizes yields for the cyclization of a model substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various classical conditions to illustrate the impact of the dehydrating agent. While not specific to the tetrahydrothiazolo[5,4-c]pyridine synthesis, these results provide a valuable starting point for optimization.
| Dehydrating Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene | Reflux | 60-75% |
| P₂O₅ / POCl₃ | Toluene | Reflux | 85-95% |
| Tf₂O / 2-chloropyridine | Dichloromethane | -20 °C to 0 °C | ~90% |
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline and will likely require optimization for the specific N-(2-(thiazol-5-yl)ethyl)amide substrate.
Materials:
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N-(2-(thiazol-5-yl)ethyl)amide derivative (1.0 equiv)
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Phosphorus oxychloride (POCl₃) (2.0-3.0 equiv)
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Anhydrous acetonitrile or toluene
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Sodium bicarbonate (saturated aqueous solution)
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Dichloromethane (DCM)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-thiazolylethylamide substrate (1.0 equiv).
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Add an anhydrous solvent such as acetonitrile or toluene.
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Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.
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Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
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Basify the aqueous solution to pH 8-9 with a saturated aqueous solution of NaHCO₃.
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Extract the product with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography to yield the dihydrothiazolo[5,4-c]pyridine intermediate.
Protocol 2: Reduction to Tetrahydrothiazolo[5,4-c]pyridine
Materials:
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Dihydrothiazolo[5,4-c]pyridine intermediate (from Protocol 1)
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Methanol
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Sodium borohydride (NaBH₄) (2.0 equiv)
-
Water
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Dichloromethane (DCM)
Procedure:
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Dissolve the crude dihydrothiazolo[5,4-c]pyridine intermediate in methanol.
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Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 2.0 equiv) portion-wise to the stirred solution.
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After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
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Remove the methanol under reduced pressure.
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Add water to the residue and extract with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tetrahydrothiazolo[5,4-c]pyridine.
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Further purification can be achieved by column chromatography or recrystallization.
Visualizations
Bischler-Napieralski Reaction Mechanism
Caption: General mechanism of the Bischler-Napieralski reaction.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Enhancing Solubility of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?
Low aqueous solubility is a common challenge for organic molecules like this compound. Precipitation can occur due to several factors, including:
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Intrinsic Poor Solubility: The compound may have inherently low solubility in water due to its molecular structure.
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"Salting Out": High concentrations of salts in your buffer can decrease the solubility of organic compounds.
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pH Effects: The compound may be a weak base or acid, and its solubility is dependent on the pH of the solution.
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Solvent Shock: If the compound is first dissolved in an organic solvent (like DMSO) and then rapidly diluted into an aqueous buffer, it can precipitate out.[1]
Q2: What are the initial steps I should take to improve the solubility of my compound?
For initial troubleshooting, consider the following strategies:
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Co-solvents: Introduce a water-miscible organic solvent to your aqueous buffer.[2][3]
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pH Adjustment: Modify the pH of your buffer to ionize the compound, which can significantly increase solubility.[2][4]
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Use of Surfactants: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic compounds.[2][5]
Q3: How can I determine the best solubilization strategy for my specific assay?
The optimal strategy depends on the nature of your assay. It is crucial to ensure that any additives do not interfere with the biological system you are studying. A systematic approach is recommended:
-
Literature Review: Check for published studies using structurally similar compounds.
-
Solubility Screening: Perform small-scale solubility tests with different solvents, pH values, and excipients.
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Assay Compatibility Testing: Verify that the chosen solubilization method does not affect your assay's performance (e.g., enzyme activity, cell viability).
Troubleshooting Guide
Issue 1: Compound precipitates immediately upon addition to the aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Shock | 1. Decrease the concentration of the DMSO stock solution.2. Add the DMSO stock to the assay buffer dropwise while vortexing.3. Warm the assay buffer slightly (if compatible with your assay). | The compound remains in solution due to a more gradual transition from organic to aqueous environment. |
| Low Intrinsic Solubility | 1. Introduce a co-solvent (e.g., DMSO, ethanol, PEG 400) at a low final concentration (e.g., 1-5%).2. Test a range of pH values if the compound has ionizable groups. | Increased solubility due to a more favorable solvent environment. |
Issue 2: Compound precipitates over the course of the experiment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Metastable Solution | 1. Incorporate a stabilizing agent like a surfactant (e.g., Tween-20, Triton X-100 at 0.01-0.1%).2. Consider using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.[2][6] | The compound remains in solution for a longer duration, improving data reliability. |
| Temperature Effects | 1. Ensure the temperature of your incubator and assay plates is consistent.2. If possible, run the assay at a slightly higher temperature to increase solubility. | Consistent solubility throughout the experiment. |
Quantitative Data Summary
The following table summarizes typical starting concentrations for various solubility-enhancing agents. The optimal concentration for this compound must be determined empirically.
| Agent | Class | Typical Starting Concentration | Maximum Recommended Concentration | Potential Assay Interferences |
| DMSO | Co-solvent | 1% (v/v) | 5% (v/v) | Cell toxicity, enzyme inhibition |
| Ethanol | Co-solvent | 1% (v/v) | 5% (v/v) | Cell toxicity, protein denaturation |
| PEG 400 | Co-solvent | 1-5% (v/v) | 10% (v/v) | Can alter osmolality |
| Tween-20 | Surfactant | 0.01% (v/v) | 0.1% (v/v) | Cell lysis at high concentrations |
| HP-β-CD | Cyclodextrin | 1-5 mM | 20 mM | Can interact with other assay components |
Experimental Protocols
Protocol 1: Solubility Determination Using a Co-solvent
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Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
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Prepare Serial Dilutions: Prepare a series of aqueous buffers containing increasing concentrations of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% DMSO).
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Add Compound: Add the DMSO stock solution to each buffer to a final compound concentration of 100 µM.
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Equilibrate: Gently mix the solutions and incubate at room temperature for 1-2 hours.
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Observe: Visually inspect for precipitation or cloudiness against a dark background.
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Quantify (Optional): Centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV or a similar method.
Protocol 2: pH-Dependent Solubility Assessment
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Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
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Prepare Stock Solution: Dissolve the compound in DMSO to create a concentrated stock solution.
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Add Compound: Add the stock solution to each buffer to a consistent final concentration.
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Equilibrate and Observe: Allow the solutions to equilibrate and observe for any precipitation.
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Determine Optimal pH: Identify the pH range where the compound is most soluble.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Options for enhancing compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. longdom.org [longdom.org]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
"Challenges in the scale-up production of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up production of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of the this compound core and its subsequent functionalization, particularly focusing on the widely used 2-carboxylic acid hydrochloride derivative, a key intermediate in the synthesis of the anticoagulant Edoxaban.
Issue 1: Low Yield in the Initial Ring Formation
The formation of the tetrahydrothiazolo[5,4-c]pyridine ring system, often achieved through a Gewald-type reaction involving a piperidone derivative, is a critical step. Low yields at this stage can significantly impact the overall efficiency of the synthesis.
FAQs:
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Q: My reaction yield for the initial cyclization is consistently below 50%. What are the likely causes?
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A: Low yields in the Gewald reaction can stem from several factors. Inefficient Knoevenagel-Cope condensation, poor reactivity of sulfur, or competing side reactions are common culprits.[1][2] The choice of base is critical; for less reactive ketones, a stronger base may be necessary.[1] Additionally, the water produced during the condensation can inhibit the reaction.[1]
-
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Q: What are the most common side products in the initial ring formation, and how can I minimize them?
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Q: How can I improve the solubility and reactivity of sulfur in the reaction?
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Q: I am using a sterically hindered piperidone derivative and getting very low yields. What can I do?
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A: For sterically hindered ketones, a two-step procedure can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[1] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for challenging substrates.[1]
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Issue 2: Difficulties in the Hydrolysis of the Nitrile/Ester Group
For the synthesis of the 2-carboxylic acid derivative, the hydrolysis of a nitrile or ester precursor is a key step. Incomplete hydrolysis or degradation of the product can lead to low yields and purification challenges.
FAQs:
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Q: My hydrolysis of the 2-cyano or 2-ethoxycarbonyl group is slow and incomplete. How can I drive the reaction to completion?
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A: Ensure you are using a sufficient excess of the hydrolyzing agent (e.g., lithium hydroxide or sodium hydroxide). The choice of solvent is also important; a mixture of ethanol and water is often effective. Increasing the reaction temperature can also accelerate the hydrolysis, but monitor for potential degradation of the product.
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Q: I am observing significant byproduct formation during the hydrolysis. What could be the cause?
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A: High temperatures or prolonged reaction times can sometimes lead to decarboxylation or other side reactions. It is crucial to monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.
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Q: What is the best way to isolate the 2-carboxylic acid product after hydrolysis?
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A: After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid. Careful control of the pH is important to ensure complete precipitation and to avoid the formation of soluble salts. The precipitated product can then be collected by filtration and washed with a suitable solvent to remove impurities.
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Issue 3: Impurities and Purification Challenges
Achieving high purity is critical, especially when the product is intended for pharmaceutical use. The presence of closely related impurities can make purification difficult.
FAQs:
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Q: What are the common impurities I should look for in my final product?
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A: Common impurities can include unreacted starting materials, intermediates from incomplete reactions, and side products from competing reaction pathways. In the synthesis of Edoxaban intermediates, chiral impurities can also be a concern and may require specialized analytical techniques for detection and separation.[3][4]
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-
Q: What are the most effective methods for purifying this compound derivatives at scale?
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A: Recrystallization is often a good choice for a final purification step to remove minor impurities. For more complex mixtures, column chromatography is effective, though it can be less practical for very large scales. An acid-base extraction can be a useful initial purification step to separate the basic product from non-basic impurities.
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Q: I am having trouble with my column chromatography; the product is streaking or not separating well.
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A: The basic nature of the pyridine nitrogen can sometimes cause streaking on silica gel. Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can often improve the peak shape and separation.
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Data Summary
Table 1: Comparison of Synthetic Routes for this compound-2-carboxylic acid hydrochloride
| Method | Key Reagents | Typical Yield | Purity | Scale-up Challenges |
| Gewald Reaction Route | N-Boc-4-piperidone, Cyanamide, Sulfur, Morpholine | 78% (for Boc-protected amine) | High | Requires careful control of reaction conditions to avoid side products. |
| Multi-step from 2-aminothiazole | 2-aminothiazole, Chloroacetone, Piperidine | Moderate | Variable | Can involve multiple protection/deprotection steps, increasing complexity. |
| Condensation with Thioamide | Brominated piperidone, Ethyl thiooxamide, Base | ~65% | >98.5% | Generally more scalable and safer than older methods. |
Data synthesized from available literature.
Experimental Protocols
Protocol 1: Scale-up Synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (Gewald Reaction)
This protocol is adapted from a reported synthesis of a derivative of the target molecule.[5]
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Reaction Setup: In a suitable reactor, charge N-Boc-4-piperidone (1.0 eq), cyanamide (1.2 eq), and sulfur (1.2 eq) in ethanol.
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Reagent Addition: Slowly add morpholine (1.3 eq) to the stirred solution at room temperature over a period of 30 minutes.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 3-5 hours.
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Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Hydrolysis and Hydrochloride Salt Formation
This protocol is a general procedure based on common laboratory practices for the hydrolysis of nitriles or esters in similar heterocyclic systems.
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Hydrolysis: Dissolve the 2-cyano or 2-ethoxycarbonyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivative in a mixture of ethanol and aqueous sodium hydroxide (e.g., 4N).
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Reaction: Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
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Isolation of Carboxylic Acid: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
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Salt Formation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.
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Product Collection: The hydrochloride salt of the carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
Visualizations
References
"Avoiding common pitfalls in the characterization of tetrahydrothiazolo[5,4-c]pyridine compounds"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of tetrahydrothiazolo[5,4-c]pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical analytical techniques for characterizing novel tetrahydrothiazolo[5,4-c]pyridine derivatives?
A1: A combination of spectroscopic and analytical methods is essential for the unambiguous characterization of tetrahydrothiazolo[5,4-c]pyridine derivatives. The most critical techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the chemical environment of protons and carbons, and their connectivity.
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Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
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Elemental Analysis: Confirms the elemental composition (C, H, N, S) of the synthesized compound, which is crucial for verifying its purity and empirical formula.
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Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule.
Q2: I am observing unexpected peaks in my ¹H NMR spectrum. What are the possible causes?
A2: Unexpected peaks in an ¹H NMR spectrum can arise from several sources:
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Residual Solvents: Deuterated solvents may contain residual protons from their non-deuterated counterparts (e.g., DMSO-d₅ in DMSO-d₆).
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Impurities: Starting materials, reagents, or byproducts from the reaction may be present in the final product.
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Water: The presence of water in the NMR solvent or sample can lead to a broad peak.
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Degradation: The compound may be unstable under the experimental conditions, leading to the formation of degradation products.
To troubleshoot, it is recommended to check the purity of the sample using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to use high-purity deuterated solvents.
Q3: My mass spectrometry results show a molecular ion peak that does not match the expected molecular weight. What should I consider?
A3: Discrepancies between the observed and expected molecular ion peak in mass spectrometry can be due to:
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Adduct Formation: The molecule may form adducts with ions present in the mobile phase or matrix, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ in positive ion mode, or [M-H]⁻ or [M+Cl]⁻ in negative ion mode.
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Fragmentation: The molecular ion may be unstable and fragment into smaller ions. Look for fragment ions that are consistent with the expected structure.
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Incorrect Isotopic Pattern: Ensure that the observed isotopic pattern matches the theoretical pattern for the proposed elemental formula.
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Sample Impurity: The observed peak may correspond to an impurity in the sample.
Q4: The results from my elemental analysis show a significant deviation from the calculated values. What are the common reasons for this?
A4: Inaccurate elemental analysis results can be attributed to:
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Impurities: The presence of residual solvents, starting materials, or byproducts can significantly affect the elemental composition.
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Incomplete Combustion: If the compound is not completely combusted during the analysis, the results will be inaccurate.
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Hygroscopic Nature: The compound may absorb moisture from the atmosphere, leading to a higher than expected percentage of hydrogen and a lower percentage of other elements.
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Incorrect Empirical Formula: Double-check the calculation of the theoretical elemental composition based on the proposed molecular formula.
It is crucial to ensure the sample is pure and thoroughly dried before submitting it for elemental analysis.
Troubleshooting Guides
Guide 1: Interpreting ¹H NMR Spectra of Tetrahydrothiazolo[5,4-c]pyridine Derivatives
Issue: Difficulty in assigning the proton signals in the ¹H NMR spectrum of a 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivative.
Troubleshooting Workflow:
Technical Support Center: Strategies for Enhancing the Stability of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine in Solution
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides comprehensive guidance on troubleshooting and enhancing the stability of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine in various solution-based experimental settings.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing rapid degradation. What are the probable chemical reasons for this instability?
A1: The chemical structure of this compound contains two key moieties that are susceptible to degradation: the tetrahydropyridine ring and the thiazole ring.
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Oxidation of the Tetrahydropyridine Ring: The non-aromatic, electron-rich tetrahydropyridine ring is prone to oxidation, which can lead to aromatization to the corresponding pyridinium species. This process can be catalyzed by atmospheric oxygen, trace metal impurities, and exposure to light.
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Hydrolysis of the Thiazole Ring: While generally more robust, the thiazole ring can undergo hydrolytic cleavage, particularly under strongly acidic or basic conditions. This involves the breaking of the carbon-nitrogen double bond within the ring structure.
Q2: I've noticed a gradual yellowing of my stock solution. What does this color change indicate?
A2: A change in color, particularly to a yellow or brown hue, is a common visual indicator of chemical degradation. This is often associated with the formation of oxidized byproducts or other chromophoric impurities. To definitively identify the cause, it is recommended to analyze the solution using techniques like HPLC-UV or LC-MS to detect and characterize any new chemical species.
Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous media?
A3: The stability of this compound is highly dependent on the pH of the solution. To minimize the risk of acid- or base-catalyzed hydrolysis of the thiazole ring, it is advisable to maintain the pH within a neutral to slightly acidic range, typically between pH 5 and 7. Buffering the solution within this range can significantly enhance its stability.
Troubleshooting Guide for Common Stability Issues
| Problem | Potential Cause | Recommended Solutions |
| Significant Purity Loss in Stored Solutions | Oxidative Degradation: Exposure to atmospheric oxygen. | 1. Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon. 2. Antioxidants: Add a suitable antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution. 3. Light Protection: Store solutions in amber vials or protect them from direct light exposure. 4. Fresh Preparation: Prepare solutions fresh before each experiment whenever possible. |
| Precipitate Formation in Aqueous Buffers | Poor Solubility: The compound may have limited solubility in purely aqueous systems. | 1. Co-solvents: Use a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to aid dissolution. Ensure the final concentration of the co-solvent is compatible with your experimental system. 2. pH Adjustment: Optimize the pH of the buffer to a range where the compound exhibits maximum solubility and stability. 3. Solubilizing Agents: Consider the use of excipients like cyclodextrins to form inclusion complexes and improve aqueous solubility. |
| Variable and Non-Reproducible Assay Results | In-assay Degradation: The compound may be unstable under the specific conditions of your assay (e.g., temperature, buffer components). | 1. Stability Assessment: Perform a preliminary experiment to assess the stability of the compound in the assay buffer over the duration of the experiment. 2. Assay Modification: If significant degradation is observed, consider shortening incubation times, reducing the temperature, or adding a stabilizing agent to the assay medium. |
Data Presentation: Efficacy of Stabilization Strategies
The following table presents hypothetical data on the degradation of a 100 µM solution of this compound in a phosphate buffer (pH 7.4) after 48 hours at room temperature under various conditions.
| Condition | Stabilizer Added | Concentration | Percent Degradation |
| Control | None | - | 22.5% |
| Antioxidant | Ascorbic Acid | 0.05% (w/v) | 4.2% |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.01% (w/v) | 5.8% |
| Inert Atmosphere | Stored under Nitrogen | - | 8.1% |
| Light Protection | Amber Vial | - | 15.3% |
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol provides a framework for conducting a forced degradation study to understand the degradation profile of this compound.
Methodology:
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Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Application of Stress:
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Acid Hydrolysis: Dilute the stock solution 1:10 in 0.1 M HCl and incubate at 60°C.
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Base Hydrolysis: Dilute the stock solution 1:10 in 0.1 M NaOH and incubate at 60°C.
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Oxidation: Dilute the stock solution 1:10 in 3% hydrogen peroxide and keep at room temperature.
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Thermal Stress: Store a sample of the solid compound at 80°C.
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Photolytic Stress: Expose a methanolic solution of the compound to UV light at 254 nm.
-
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Analysis: After 24 hours, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Characterize any significant degradation products using LC-MS.
Protocol 2: Evaluating the Efficacy of Antioxidants
This protocol details a method to quantify the stabilizing effect of antioxidants on the compound in solution.
Methodology:
-
Preparation: Prepare three sets of 100 µM solutions of this compound in a phosphate buffer (pH 7.4): a control with no additives, one containing 0.05% (w/v) ascorbic acid, and one containing 0.01% (w/v) BHT.
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Incubation: Store all solutions at room temperature under normal laboratory light and atmospheric conditions.
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Sampling and Analysis: Withdraw aliquots from each solution at specified time points (e.g., 0, 8, 16, 24, and 48 hours). Immediately analyze the aliquots by HPLC-UV to determine the concentration of the remaining parent compound.
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Data Evaluation: Plot the percentage of the parent compound remaining against time for each condition to compare the degradation rates and determine the effectiveness of each antioxidant.
Validation & Comparative
A Comparative Analysis of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine and its Isothiazolo Analogue: A Scaffolding Perspective for Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, fused pyridines have garnered significant attention due to their presence in numerous biologically active compounds. This guide provides a comparative analysis of two closely related scaffolds: 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and its isothiazolo analogue, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridine. While direct comparative studies on the parent compounds are limited, an examination of their derivatives sheds light on their respective chemical properties and therapeutic potential.
Chemical and Structural Properties
The core structural difference between these two scaffolds lies in the arrangement of the sulfur and nitrogen atoms within the five-membered ring. In the thiazolo[5,4-c]pyridine system, the sulfur and nitrogen atoms are in a 1,3-relationship, whereas in the isothiazolo[5,4-c]pyridine analogue, they are in a 1,2-relationship. This seemingly subtle variation in heteroatom placement can significantly influence the electronic distribution, bond angles, and overall three-dimensional shape of the molecule, thereby impacting its interaction with biological targets.
| Property | This compound | 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridine |
| Molecular Formula | C7H10N2S | C7H10N2S |
| Molecular Weight | 154.24 g/mol [1] | 154.24 g/mol |
| Core Structure | Thiazole fused to a tetrahydropyridine | Isothiazole fused to a tetrahydropyridine |
| Key Feature | 1,3-arrangement of S and N in the five-membered ring | 1,2-arrangement of S and N in the five-membered ring |
Synthesis and Reactivity
The synthesis of the this compound scaffold can be achieved through various synthetic methodologies, including the Bischler-Napieralski and Gewald reactions.[2] For instance, a common approach involves the cyclization of a piperidone derivative with sulfur and cyanamide.[3] The resulting 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can be further modified.[3]
The synthesis of the isothiazolo[5,4-c]pyridine core has also been reported, often starting from pyridine derivatives. For example, different approaches have been examined based on the cleavage of the N–O bond in isoxazolopyridine-4-thiols to afford hydroxy derivatives of the isothiazolopyridine system.[4]
Biological Activities and Therapeutic Potential
This compound Derivatives
Derivatives of this scaffold have shown a broad range of biological activities and are considered a "privileged medicinal scaffold".[2]
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Anticoagulant Activity: A prominent example is 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, a key intermediate in the synthesis of Edoxaban .[5][6] Edoxaban is a direct oral anticoagulant that functions as an inhibitor of activated coagulation factor X (FXa).[3][6]
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Kinase Inhibition: The broader class of thiazolopyridines has been extensively investigated as kinase inhibitors.[7] For instance, derivatives of thiazolo[5,4-b]pyridine have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).[8][9] Some of these derivatives have shown the ability to overcome resistance to existing drugs like imatinib.[9] Furthermore, thiazolo[5,4-b]pyridine analogues have been developed as potent phosphoinositide 3-kinase (PI3K) inhibitors.[10][11]
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Antimicrobial and Anticancer Activities: Various thiazolopyridine derivatives have demonstrated antimicrobial and anticancer properties.[12][13][14]
Isothiazolo[5,4-c]pyridine Analogue Derivatives
The isothiazolo analogues have also been explored for their biological activities, although the available data is more limited compared to their thiazolo counterparts.
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GABA Agonism: A direct comparison of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), a known GABA agonist, with its thio analogue, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (thio-THIP), revealed that the isothiazolo compound is only a weak GABA agonist.[15] This highlights how the change from an oxygen to a sulfur atom and the altered ring system can dramatically affect pharmacological activity.
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Anticancer Activity: Preliminary studies on some isothiazolo[5,4-b]pyridine derivatives have indicated a broad spectrum of in vitro anticancer activity.[16] Specifically, compounds with a 2-hydroxypropylene spacer showed significant growth inhibition (GI50) at concentrations of approximately 20 mM/L.[16]
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GAK Inhibition: The isothiazolo[4,5-b]pyridine scaffold was explored for the development of cyclin G-associated kinase (GAK) inhibitors. However, the newly synthesized derivatives in one study were found to be inactive.[17]
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of these compounds are crucial for reproducibility and further research. Below are generalized examples of methodologies that would be employed.
General Synthesis of 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine[3]
A piperidone derivative is reacted with sulfur powder and cyanamide in an aromatic hydrocarbon solvent such as toluene. The reaction is catalyzed by a secondary amine (e.g., piperidine) and heated to 80–100°C for 12–24 hours to facilitate the cyclization and formation of the thiazole ring.[3]
In Vitro Kinase Inhibition Assay (Example for c-KIT)[10]
The inhibitory activity of test compounds against a specific kinase, such as c-KIT, is often determined using a radiometric biochemical kinase assay.[9] The assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase. The reaction is carried out in the presence and absence of the test compounds at various concentrations. The amount of incorporated radioactivity is then quantified to determine the extent of inhibition and calculate the IC50 value.
Cell Viability Assay (MTT Assay)[19]
To assess the antiproliferative activity of the compounds on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.[18] Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, MTT solution is added. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.[18]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams are provided.
Caption: Workflow for the development of GAK inhibitors.
Caption: Simplified c-KIT signaling pathway and inhibition.
Conclusion
The this compound and its isothiazolo analogue represent two versatile scaffolds with distinct, yet promising, biological profiles. The thiazolo derivatives have been more extensively studied, leading to the development of compounds with potent anticoagulant and kinase inhibitory activities. The isothiazolo analogues, while less explored, have shown potential in modulating GABA receptors and as anticancer agents. The subtle change in the heteroatom positioning within the five-membered ring significantly influences the biological activity, underscoring the importance of structural diversity in drug discovery. Further direct comparative studies of these two scaffolds are warranted to fully elucidate their structure-activity relationships and unlock their therapeutic potential. Researchers and drug development professionals can leverage the synthetic accessibility and diverse biological activities of these scaffolds to design novel therapeutics for a range of diseases.
References
- 1. 5-Methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine | C7H10N2S | CID 11186440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 165948-23-2 [benchchem.com]
- 3. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ODM 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid h Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 6. apicule.com [apicule.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Validating the In Vitro Efficacy of Novel Tetrahydrothiazolo[5,4-c]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrothiazolo[5,4-c]pyridine scaffold is a "privileged medicinal scaffold" recognized for its diverse biological activities.[1] This guide provides a comparative analysis of the in vitro efficacy of novel derivatives of this scaffold and related thiazole-pyridine hybrids, with a focus on their potential as anticancer agents. The data presented is compiled from recent studies to facilitate the objective evaluation of these compounds against various alternatives.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various tetrahydrothiazolo[5,4-c]pyridine and related thiazole-pyridine derivatives against several human cancer cell lines and kinases.
Table 1: Cytotoxic Activity of Pyridine-Thiazole Hybrid Molecules
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 3 | HL-60 (Leukemia) | 0.57 | - | - |
| Pseudo-normal human cells | >50 | - | - | |
| Compound 4 | SK-OV-3 (Ovarian) | 7.87 | Compound 3 | >50 |
| Compound 7 | MCF-7 (Breast) | 5.36 | 5-Fluorouracil | 6.14 |
| HepG2 (Liver) | 7.20 | 5-Fluorouracil | 7.20 | |
| Compound 10 | MCF-7 (Breast) | 5.84 | 5-Fluorouracil | 6.14 |
| HepG2 (Liver) | 8.76 | 5-Fluorouracil | 7.20 |
Data sourced from multiple studies for comparison.[2][3][4][5]
Table 2: Kinase Inhibitory Activity of Thiazolo[5,4-b]pyridine and Pyridine-Thiazolidin-4-one Derivatives
| Compound | Target Kinase | IC50 | Reference Compound | IC50 |
| Compound 6r | c-KIT | - | Imatinib | - |
| c-KIT V560G/D816V mutant | Potent Inhibition | Imatinib | Resistant | |
| Compound 19a | PI3Kα | 3.6 nM | - | - |
| PI3Kγ | Nanomolar | - | - | |
| PI3Kδ | Nanomolar | - | - | |
| Compound 13a | CDK2/cyclin A | 2.2-fold stronger than roscovitine | Roscovitine | - |
| Compound 8a | CDK2/cyclin A | 1.3-fold stronger than roscovitine | Roscovitine | - |
Data indicates potent activity and ability to overcome resistance.[6][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these novel compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., tetrahydrothiazolo[5,4-c]pyridine derivatives) and a reference drug (e.g., Cisplatin, Doxorubicin) for a specified period (e.g., 48 or 72 hours).[9][10]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase enzyme.
Methodology:
-
Assay Kits: Commercially available kinase assay kits are used for specific kinases (e.g., CDK2/cyclin A, GSK3β, c-KIT, PI3K).[6][7][8]
-
Reaction Mixture: The reaction is typically carried out in a microplate well containing the kinase, its specific substrate, and ATP in a suitable buffer.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature to allow for substrate phosphorylation by the kinase.
-
Detection: The amount of phosphorylation is quantified using a detection reagent (e.g., Kinase-Glo reagent) which measures the amount of ATP remaining in the well. A decrease in signal indicates kinase activity, and the inhibition is measured by the degree of signal preservation.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Visualizing Mechanisms and Workflows
Signaling Pathway Inhibition
The thiazolo[5,4-b]pyridine scaffold has been utilized to develop potent inhibitors of various kinases, including PI3K, which is a key component of a signaling pathway crucial for cell growth and survival.[7][8]
Caption: Inhibition of the PI3K/AKT signaling pathway by a thiazolo[5,4-b]pyridine derivative.
Experimental Workflow: In Vitro Anticancer Screening
The general workflow for the initial in vitro screening of novel compounds for anticancer activity involves a multi-step process.
Caption: General experimental workflow for in vitro anticancer drug screening.
References
- 1. 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine|CAS 165948-23-2 [benchchem.com]
- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. theaspd.com [theaspd.com]
- 10. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
"Structure-activity relationship (SAR) studies of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine analogs"
A Comprehensive Comparison of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Analogs in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a core component for a diverse range of biologically active compounds.[1] Its unique three-dimensional arrangement allows for specific interactions with various biological targets, making it a valuable framework in drug discovery programs.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, focusing on their performance as Smoothened (Smo) antagonists, c-KIT inhibitors, and acetylcholinesterase (AChE) inhibitors.
Smoothened (Smo) Antagonists
The Hedgehog (Hh) signaling pathway, in which the Smoothened (Smo) receptor is a key component, plays a critical role in embryonic development and has been linked to numerous human cancers in adults when aberrantly activated.[2] Inhibition of Smo presents a promising therapeutic strategy for cancer.[2] A series of novel this compound derivatives have been developed and shown to be potent Smo antagonists.[2]
Structure-Activity Relationship (SAR) Insights
The SAR studies of these analogs revealed several key features influencing their inhibitory activity. Through scaffold morphing of known Smo antagonists, novel tetrahydrothiazolopyridine derivatives were developed that demonstrated excellent inhibition of the Hh signaling pathway, with potency comparable to or better than the approved drug Vismodegib.[2]
Key findings from the SAR studies include:
-
Substitution at the 2-position of the thiazole ring: Modifications at this position with various cyclic amines significantly impacted the antagonist activity.
-
Aryl substitution at the 5-position of the pyridine ring: The nature and substitution pattern of the aryl group were crucial for potency. For instance, a 5'chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl) group was found in a potent derivative.[2]
Comparative Biological Activity of Smo Antagonists
| Compound | Target | IC50 (nM) | Oral Bioavailability (Rat, %) | Reference |
| Vismodegib | Smo | - | - | [2] |
| Compound 11 | Smo | Data not specified | 34 | [2] |
| Compound 30 | Smo | Data not specified | 77 | [2] |
Note: Specific IC50 values for compounds 11 and 30 were not provided in the abstract, but they were reported to have excellent Hh signaling inhibition.
c-KIT Inhibitors
The c-KIT receptor tyrosine kinase is a therapeutic target for various cancers, including gastrointestinal stromal tumors (GIST).[3] Thiazolo[5,4-b]pyridine derivatives have been identified as potent c-KIT inhibitors, capable of overcoming resistance to existing drugs like imatinib.[3]
Structure-Activity Relationship (SAR) Insights
SAR studies on a series of 31 novel thiazolo[5,4-b]pyridine derivatives led to the identification of compounds with significant c-KIT inhibitory activity.[3]
Key determinants of activity include:
-
Substituents on the phenyl ring at the 7-position: The presence and position of substituents on this ring were critical.
-
Modifications at the 2-position of the thiazole ring: Different substitutions at this position influenced the inhibitory potency against both wild-type and mutant forms of c-KIT.
Comparative Biological Activity of c-KIT Inhibitors
| Compound | Target | GI50 (µM) on GIST-T1 cells | GI50 (µM) on HMC1.2 cells (Imatinib-resistant) | Reference |
| Imatinib | c-KIT | 0.02 | 27.10 | [3] |
| Sunitinib | c-KIT | Data not specified | 2.53 | [3] |
| Compound 6r | c-KIT | Comparable to Imatinib | 1.15 | [3] |
| Compound 6s | c-KIT | Comparable to Imatinib | Data not specified | [3] |
| Compound 7c | c-KIT | Comparable to Imatinib | Data not specified | [3] |
Acetylcholinesterase (AChE) Inhibitors
Alzheimer's disease (AD) is a neurodegenerative disorder often associated with a decline in acetylcholine levels.[4] Inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown, is a key therapeutic strategy. Thiazole-based compounds have been investigated as AChE inhibitors.[4]
Structure-Activity Relationship (SAR) Insights
A series of novel thiazolylhydrazone derivatives were designed and synthesized, with several compounds exhibiting potent AChE inhibitory activity.[4]
Key SAR observations include:
-
Substituents on the hydrazone moiety: Different aromatic and heterocyclic rings attached to the hydrazone nitrogen influenced the inhibitory potency.
-
Substitution on the thiazole ring: The substitution pattern on the core thiazole ring was also found to be important for activity.
Comparative Biological Activity of AChE Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Donepezil | AChE | Similar to 2i | [4] |
| Compound 2a | AChE | 0.063 ± 0.003 | [4] |
| Compound 2b | AChE | 0.056 ± 0.002 | [4] |
| Compound 2e | AChE | 0.040 ± 0.001 | [4] |
| Compound 2g | AChE | 0.031 ± 0.001 | [4] |
| Compound 2i | AChE | 0.028 ± 0.001 | [4] |
Experimental Protocols
Hedgehog Signaling Pathway Inhibition Assay
The inhibitory activity of the this compound analogs on the Hedgehog signaling pathway was likely assessed using a Gli-luciferase reporter assay in a suitable cell line (e.g., Shh-LIGHT2 cells). In this assay, the activation of the Hh pathway leads to the expression of a luciferase reporter gene. The potency of the compounds is determined by measuring the reduction in luciferase activity in the presence of a Hh pathway agonist (e.g., SAG).
c-KIT Kinase Assay
The enzymatic inhibitory activities of the thiazolo[5,4-b]pyridine derivatives against c-KIT were determined using a radiometric biochemical kinase assay.[3] This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase. The reduction in radioactivity incorporated into the substrate in the presence of the test compounds indicates their inhibitory potency.
Anti-proliferative Assay for c-KIT Inhibitors
The anti-proliferative activities of the c-KIT inhibitors were evaluated on c-KIT dependent cancer cell lines, such as GIST-T1 and HMC1.2, using methods like the MTT or resazurin reduction assay.[3][5] These colorimetric assays measure cell viability, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated.
Acetylcholinesterase Inhibition Assay
The in vitro inhibitory activities against AChE were determined using a modified Ellman spectrophotometric method.[4] This method is based on the reaction of thiocholine, a product of acetylcholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product. The rate of color formation is proportional to the enzyme activity, and the inhibition is measured by the reduction in this rate.
Visualizations
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound analogs on Smoothened.
Caption: General experimental workflow for the screening and optimization of this compound analogs as therapeutic agents.
References
- 1. This compound|CAS 165948-23-2 [benchchem.com]
- 2. Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Substituted Tetrahydrothiazolo[5,4-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrothiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an objective comparison of the antimicrobial and anticancer activities of various substituted derivatives of this heterocyclic system, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visualizations of relevant biological pathways and workflows are included to facilitate further research and drug development efforts.
Antimicrobial Activity
A series of 5-((aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives have been synthesized and evaluated for their in-vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.
Data Presentation: Antimicrobial Activity
The following table summarizes the MIC values (in µg/mL) of various substituted tetrahydrothiazolo[5,4-c]pyridine derivatives against selected microbial strains. Lower MIC values indicate greater antimicrobial potency.
| Compound ID | Substituent (Ar/HetAr) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | B. cereus (MIC µg/mL) | B. megaterium (MIC µg/mL) | A. niger (MIC µg/mL) | A. flavus (MIC µg/mL) |
| 5a | Phenyl | >100 | >100 | >100 | >100 | 50 | 50 |
| 5b | 4-Methylphenyl | >100 | >100 | >100 | >100 | 50 | 50 |
| 5h | 4-Chlorophenyl | 50 | >100 | >100 | >100 | 50 | >100 |
| 5k | 2-Thienyl | >100 | >100 | >100 | 50 | >100 | 50 |
| 5l | 2-Furyl | >100 | >100 | >100 | >100 | >100 | 50 |
| Ciprofloxacin | (Standard) | 12.5 | 12.5 | 12.5 | 12.5 | - | - |
| Fluconazole | (Standard) | - | - | - | - | 25 | 25 |
Data sourced from Der Pharma Chemica, 2014.[1]
Summary of Antimicrobial Activity: The results indicate that the antimicrobial activity of these derivatives is significantly influenced by the nature of the substituent on the sulfonyl group. Compound 5h , with a 4-chlorophenyl substituent, demonstrated the best activity against E. coli. Compound 5k , featuring a 2-thienyl group, was the most effective against B. megaterium. For antifungal activity, compounds 5a and 5b showed good activity against all tested fungal strains.[1]
Anticancer Activity
While extensive data on the anticancer activity of a wide range of directly substituted tetrahydrothiazolo[5,4-c]pyridines is still emerging, studies on closely related thiazole and pyridine-containing heterocyclic systems provide valuable insights into their potential as anticancer agents. The primary mechanism of action for many of these compounds is through the inhibition of various protein kinases involved in cancer cell proliferation and survival.
Data Presentation: Anticancer Activity (Related Compounds)
The following table presents the half-maximal inhibitory concentration (IC50) values for representative pyridine-thiazole hybrid molecules against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 3 | HL-60 (Leukemia) | 0.57 |
| Compound 4 | HCT-116 (Colon) | 1.2 |
| MCF-7 (Breast) | 2.5 | |
| A549 (Lung) | 3.8 | |
| Doxorubicin | (Standard) | ~0.1-1 |
Data for compounds 3 and 4 are from Molecules, 2022.[2]
Summary of Anticancer Activity: The pyridine-thiazole hybrids demonstrate potent cytotoxic activity against a range of cancer cell lines. Compound 3 was particularly effective against the HL-60 leukemia cell line with a sub-micromolar IC50 value.[2] The anticancer activity of these and related compounds is often attributed to their ability to inhibit protein kinases that are crucial for cancer cell signaling.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard microbiological methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). This suspension is then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compounds: The substituted tetrahydrothiazolo[5,4-c]pyridine derivatives are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi, resulting in final concentrations typically ranging from 0.1 to 100 µg/mL.
-
Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A positive control (broth with inoculum) and a negative control (broth only) are included for comparison.
MTT Assay for Cytotoxicity (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these different concentrations of the compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Kinase Inhibition Signaling Pathway
Many thiazole and pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a generalized signaling cascade that can be targeted by such inhibitors.
Caption: Generalized kinase signaling pathway targeted by inhibitors.
Experimental Workflow for Anticancer Activity Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of the anticancer activity of novel substituted tetrahydrothiazolo[5,4-c]pyridine derivatives.
Caption: Workflow for anticancer drug screening and development.
References
Comparative In Vivo Efficacy of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Tetrahydrothiazolo[5,4-c]pyridine Compounds Against Established Therapeutic Agents in Preclinical Animal Models.
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold is a promising heterocyclic motif that has garnered interest in medicinal chemistry for its potential therapeutic applications. In vivo studies on derivatives of this core structure and its close analogs have suggested activity in both the central nervous system (CNS) and the cardiovascular system. This guide provides a comparative overview of the preclinical data for these compounds, juxtaposing their performance with standard-of-care agents in relevant animal models of disease.
Dopaminergic Activity: A Potential Avenue for Neurodegenerative and Depressive Disorders
A close structural analog, 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine, has been identified as a potent and orally active dopamine agonist. Its efficacy in animal models suggests potential for the treatment of conditions characterized by dopaminergic dysfunction, such as Parkinson's disease and depression.
Comparative Efficacy in a Rat Model of Reserpine-Induced Depression
The reserpine-induced depression model in rats is a well-established paradigm for evaluating the efficacy of compounds with antidepressant and anti-parkinsonian activity. Reserpine depletes monoamines, including dopamine, leading to a state of akinesia and catalepsy that can be reversed by dopamine agonists.
| Compound | Animal Model | Key Efficacy Parameters | Outcome | Reference |
| 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine | Rat (Reserpine-induced depression) | Reversal of reserpine-induced depression | Orally active with pronounced CNS effects. | [1] |
| L-DOPA (Standard of Care) | Rat (Reserpine-induced depression) | Reversal of akinesia and catalepsy | Effective in reversing reserpine-induced motor deficits. | [2][3] |
Experimental Protocol: Reserpine-Induced Depression Model in Rats
This protocol outlines the methodology for inducing a depressive-like state in rats using reserpine and assessing the therapeutic efficacy of test compounds.
Animals: Male Wistar or Sprague-Dawley rats (180-220g).
Procedure:
-
Induction of Depression: Administer reserpine (0.2 mg/kg to 1.0 mg/kg, intraperitoneally) once daily for a period of 14 to 21 days to induce a stable depressive-like state.[2][3]
-
Behavioral Assessment:
-
Forced Swim Test (FST): On the final day of treatment, subject the rats to the FST. This involves placing the animal in a cylinder of water from which it cannot escape and recording the duration of immobility. A decrease in immobility time is indicative of an antidepressant effect.
-
Locomotor Activity: Monitor spontaneous locomotor activity in an open field or a Skinner box. Reserpine-treated animals typically show hypoactivity, which can be reversed by effective treatments.[2]
-
-
Biochemical Analysis: Following behavioral testing, brain tissue can be collected to measure the levels of dopamine and its metabolites to confirm the neurochemical effects of the treatment.[2]
References
- 1. 4-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines: a novel class of compounds with central dopamine agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
"Cross-validation of the anti-cancer activity of tetrahydrothiazolo[5,4-c]pyridines in different cell lines"
A comparative analysis of novel tetrahydrothiazolo[5,4-c]pyridine and related thiazole-pyridine hybrid molecules reveals their potential as promising anti-cancer agents. Studies have demonstrated significant cytotoxic activity across a range of human cancer cell lines, with some derivatives exhibiting greater efficacy than standard chemotherapeutic drugs. The mechanism of action for these compounds appears to involve the induction of genetic instability in tumor cells and the inhibition of key signaling pathways.
Quantitative Analysis of Cytotoxic Activity
The anti-cancer efficacy of various thiazole-pyridine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50). The data, summarized in the tables below, showcases the activity of these compounds against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3 | HL-60 | Acute Promyelocytic Leukemia | 0.57 | [1][2] |
| HCT-116 | Colon Carcinoma | 1.3 - 7.8 | [1] | |
| MCF-7 | Breast Adenocarcinoma | 1.3 - 7.8 | [1] | |
| Jurkat | T-cell Leukemia | 1.3 - 7.8 | [1] | |
| A549 | Lung Carcinoma | 1.3 - 7.8 | [1] | |
| SK-OV-3 | Ovarian Cancer | >50 | [1] | |
| Compound 4 | HCT-116 | Colon Carcinoma | 1.3 - 7.8 | [1] |
| MCF-7 | Breast Adenocarcinoma | 1.3 - 7.8 | [1] | |
| Jurkat | T-cell Leukemia | 1.3 - 7.8 | [1] | |
| A549 | Lung Carcinoma | 1.3 - 7.8 | [1] | |
| SK-OV-3 | Ovarian Cancer | 7.87 | [1] | |
| Compound 6r | GIST-T1 | Gastrointestinal Stromal Tumor | Comparable to Imatinib (GI50 = 0.02 µM) | [3] |
| HMC1.2 | Mast Cell Leukemia | 1.15 | [3] | |
| Thiazolo-pyridopyrimidine 4a | MCF-7 | Breast Adenocarcinoma | Promising Activity | [4][5] |
| MDAMB-231 | Breast Adenocarcinoma | Promising Activity | [4][5] | |
| Thiazolo-pyridopyrimidine 4c | MCF-7 | Breast Adenocarcinoma | Most Promising Activity | [4][5] |
| MDAMB-231 | Breast Adenocarcinoma | Most Promising Activity | [4][5] | |
| 1,2,4-Thiadiazole-Oxazolo[4,5-b]pyridines (10b, 10c, 10d, 10e, 10g, 10h, 10i) | MCF-7 | Breast Carcinoma | 0.013 - 12.45 | [6] |
| A549 | Lung Carcinoma | 0.013 - 12.45 | [6] | |
| Colo-205 | Colon Carcinoma | 0.013 - 12.45 | [6] | |
| A2780 | Ovarian Carcinoma | 0.013 - 12.45 | [6] |
Note: "Compound 3" refers to 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone and "Compound 4" refers to 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester as described in the referenced literature.[1][2]
Experimental Protocols
The evaluation of the anti-cancer activity of these compounds involved standard in vitro assays. The methodologies are summarized below:
Cell Culture and Maintenance: Human cancer cell lines, such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma), were cultured in RPMI-1640 medium.[7] The medium was supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7] Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[7]
Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay was used to assess cell viability.[7]
-
Cells were seeded in 96-well plates at a density of 5x10^3 cells per well and allowed to adhere for 24 hours.[7]
-
Stock solutions of the test compounds were prepared in DMSO and diluted with the culture medium to the desired concentrations, ensuring the final DMSO concentration was less than 0.5%.[7]
-
The cells were exposed to the compounds for 48 hours.[7]
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[7]
-
The resulting formazan crystals were dissolved in 100 µL of DMSO.[7]
-
The absorbance was measured at 570 nm using a microplate reader to determine cell viability.[7]
-
-
SRB (Sulphorhodamine B) Assay: This assay was also employed to determine cytotoxicity.
-
The protocol is similar to the MTT assay for cell seeding and compound treatment.
-
After treatment, cells are fixed and stained with Sulphorhodamine B dye.
-
The amount of bound dye is proportional to the number of viable cells and is measured spectrophotometrically.
-
Signaling Pathways and Experimental Workflow
The anti-cancer activity of thiazole-pyridine derivatives is attributed to their interaction with various cellular signaling pathways. One of the key mechanisms involves the inhibition of protein and lipid kinases, which are crucial for cancer cell proliferation and survival.[1]
Caption: Kinase inhibition signaling pathway.
The experimental workflow for assessing the anti-cancer activity of these compounds typically follows a standardized procedure from cell preparation to data analysis.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Derivatives with Other Heterocyclic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for potent inhibitors of critical biological targets. This guide provides an objective, data-driven comparison of its derivatives against other significant heterocyclic inhibitors, focusing on two key therapeutic areas: inhibition of the Hedgehog (Hh) signaling pathway and coagulation Factor Xa (FXa).
Inhibition of the Hedgehog Signaling Pathway
Aberrant activation of the Hedgehog signaling pathway is a known driver in several cancers. The G protein-coupled receptor Smoothened (SMO) is a key transducer in this pathway and a prime target for therapeutic intervention. Derivatives of this compound have been developed as potent SMO antagonists, demonstrating comparable or superior activity to the established inhibitor, Vismodegib.[1]
Comparative Inhibitory Activity against Smoothened (SMO)
The following table summarizes the in vitro inhibitory activity of various heterocyclic SMO antagonists.
| Compound Class | Specific Compound(s) | Target | Assay | IC50 (nM) | Reference(s) |
| Tetrahydrothiazolopyridine Derivatives | Compound 30 | Hedgehog Pathway | GLI-Luciferase Reporter | Comparable to Vismodegib | [1] |
| Pyridinyl-Phthalazinone | Vismodegib (GDC-0449) | SMO | Radioligand Binding | 3 | |
| Benzimidazole Derivatives | HH-13, HH-20 | SMO (Wild-Type) | GLI-Luciferase Reporter | <200 | [2] |
| Benzimidazole Derivatives | HH-13, HH-20 | SMO (D473H mutant) | GLI-Luciferase Reporter | <200 | [2] |
| Triazole | Itraconazole | SMO | Cellular Assay | ~800 | [3] |
| Pyridine-based | Sonidegib (LDE225) | SMO | Cellular Assay | 1.3 - 2.5 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Signaling Pathway and Experimental Workflow
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH).[4] In the absence of the ligand, PTCH inhibits the activity of Smoothened (SMO).[4] Upon SHH binding, this inhibition is relieved, allowing SMO to transduce the signal downstream, leading to the activation of the GLI family of transcription factors.[4] These transcription factors then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation and survival.[4]
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound derivatives.
Experimental Protocol: GLI-Luciferase Reporter Assay
This assay is a standard method for quantifying the activity of the Hedgehog signaling pathway.[4][5][6][7][8]
Objective: To determine the IC50 value of a test compound by measuring its ability to inhibit Hedgehog pathway-induced luciferase expression.
Materials:
-
NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Sonic Hedgehog (Shh) conditioned media or a Smoothened agonist (e.g., SAG).
-
Test compound (e.g., this compound derivative) and a positive control (e.g., Vismodegib).
-
Dual-Luciferase® Reporter Assay System.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NIH/3T3-GLI-Luc cells into 96-well plates at a density of 25,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pathway Activation: Add Shh conditioned media or SAG to all wells except for the negative control wells to activate the Hedgehog pathway.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Measurement: Following incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the GLI-Luciferase Reporter Assay.
Inhibition of Factor Xa
The this compound scaffold is also a key structural component of direct oral anticoagulants (DOACs). Specifically, a derivative of this scaffold is a crucial intermediate in the synthesis of Edoxaban, a potent and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.
Comparative Inhibitory Activity against Factor Xa
The following table presents a head-to-head comparison of the in vitro inhibitory potency of several heterocyclic FXa inhibitors.
| Compound Class | Specific Compound | Target | Assay | IC50 (nM) | Reference(s) |
| Thiazolopyridine Derivative | Edoxaban | FXa | Amidolytic Anti-Xa | 0.78 | [9] |
| Pyrazolopyridine Derivative | Apixaban | FXa | Amidolytic Anti-Xa | 1.06 | [9] |
| Oxazolidinone Derivative | Rivaroxaban | FXa | Amidolytic Anti-Xa | 1.5 | [9] |
| Benzamide Derivative | Betrixaban | FXa | Amidolytic Anti-Xa | 2.88 | [9] |
Coagulation Cascade and FXa Inhibition
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways, catalyzing the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, the primary component of a blood clot. Direct FXa inhibitors, such as Edoxaban, bind to the active site of FXa, preventing it from converting prothrombin to thrombin, thereby exerting an anticoagulant effect.[9]
References
- 1. Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis and Biological Evaluation of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This guide provides an objective comparison of the synthesis and biological evaluation of this scaffold and its key alternatives, supported by experimental data from peer-reviewed literature and patents.
I. Reproducibility and Efficiency of Synthesis
The synthesis of the this compound core and its analogs is most commonly achieved through variations of the Gewald or Hantzsch thiazole synthesis. The reproducibility of these methods, as indicated by reported yields, can vary depending on the specific substitution patterns and reaction conditions.
One common route involves the reaction of a cyclic α-haloketone with a thiourea or thioamide derivative. For instance, the synthesis of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives has been reported with yields ranging from 60% to 75%.[1] Another key intermediate, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, is a crucial component in the synthesis of the anticoagulant Edoxaban.[2]
A notable alternative scaffold, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine system, can be synthesized with high yields. For example, a method for producing 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride reported a yield of 94.3%.[3] The tetrahydropyrazolopyridine scaffold, another important alternative, can also be synthesized efficiently through multi-component reactions.
Table 1: Comparison of Synthetic Yields for this compound and Alternative Scaffolds
| Scaffold/Derivative | Synthetic Method | Reported Yield (%) | Reference |
| N-(6-chloropyridin-3-yl) methyl)-4-(3-(trifluoromethyl) phenyl) thiazol-2-amine | Hantzsch reaction | 75 | [1] |
| N-methyl-N-(4-(3-(trifluromethyl) phenyl) thiazol-2-yl) isobutyramide | Hantzsch reaction | 67 | [1] |
| N-benzyl-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)benzamide | Hantzsch reaction | 60 | [1] |
| 4,5,6,7-THTP [3,2-c] pyridine hydrochloride | Pictet-Spengler type cyclization | 94.3 | [3] |
| 3,5-dimethyl-4-aryl-1,4,7,8-tetrahydrodipyrazolo[3,4-b:4ʹ,3ʹ-e]pyridines | Pseudo-six-component reaction | High (not specified) | [4] |
II. Comparative Biological Evaluation
Derivatives of the this compound scaffold and its alternatives have been evaluated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This section provides a comparative summary of their performance based on reported half-maximal inhibitory concentration (IC50) values.
Table 2: Comparative Cytotoxicity of this compound Analogs and Alternative Scaffolds
| Compound/Scaffold | Target/Cell Line | Biological Activity | IC50 (µM) | Reference |
| 1,3,4-Thiadiazole derivative 4h | HTC-116 (Human colon carcinoma) | Anticancer | 2.03 ± 0.72 | [2] |
| 1,3,4-Thiadiazole derivative 4h | HepG-2 (Hepatocellular carcinoma) | Anticancer | 2.17 ± 0.83 | [2] |
| Harmine (Reference Drug) | HTC-116 (Human colon carcinoma) | Anticancer | 2.40 ± 0.12 | [2] |
| Harmine (Reference Drug) | HepG-2 (Hepatocellular carcinoma) | Anticancer | 2.54 ± 0.82 | [2] |
| Pyrazolo[1,5-a]pyridine derivative 247 | MCF-7 (Breast carcinoma) | Anticancer | - (Induces G1-phase arrest) | [5] |
| Tetrahydropyrazolo[1,5-a]pyridine-fused chlorin | Melanoma cells | Photodynamic therapy | Nanomolar activity | [6] |
III. Experimental Protocols
A. General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Reaction)
This protocol describes a general method for the synthesis of 2-aminothiazole derivatives, which can be adapted for the this compound scaffold.[1]
-
Preparation of Weinreb Amide:
-
Hydrolyze the corresponding benzonitrile with a mixture of acids to obtain the benzoic acid.
-
Treat the benzoic acid with thionyl chloride to yield the acid chloride.
-
React the acid chloride with hydroxylamine hydrochloride and triethylamine to form the Weinreb amide.
-
-
Formation of α-haloketone:
-
Treat the Weinreb amide with a suitable Grignard reagent.
-
-
Cyclo-condensation:
-
React the resulting α-haloketone with a substituted thioamide in a suitable solvent (e.g., ethanol).
-
Heat the reaction mixture under reflux for a specified time.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
-
B. MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate vehicle controls.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
C. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of compounds against kinases like CDK2 and GSK-3β.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Dilute the kinase, substrate (e.g., a specific peptide), and ATP to their working concentrations in the kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test inhibitor at various concentrations.
-
Add the diluted kinase to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
-
Signal Detection (using ADP-Glo™ Kinase Assay as an example):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
-
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
The biological activity of many this compound derivatives and their analogs is often attributed to their interaction with key signaling pathways involved in cell cycle regulation and proliferation.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine: A Procedural Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For compounds like 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, where detailed hazard information is not available, a cautious and conservative approach to disposal is essential. This guide provides a procedural framework for its safe handling and disposal.
Hazard Assessment and Precautionary Measures
In the absence of specific data for this compound, its potential hazards must be inferred from related compounds. Thiazole and pyridine derivatives can exhibit a range of hazardous properties. Therefore, it is prudent to handle this compound as a hazardous substance.
General Hazard Profile of Related Compounds:
| Hazard Category | Potential Risks | Precautionary Actions |
| Health Hazards | May be harmful if swallowed, inhaled, or in contact with skin. Can cause skin and serious eye irritation. Some derivatives are suspected of causing genetic defects or cancer.[1] | Avoid breathing dust, fumes, or vapors.[1] Wash hands and skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1][2] |
| Environmental Hazards | Assumed to be harmful to aquatic life with potential for long-lasting effects.[1] | Prevent release to the environment. Do not allow the substance to enter drains or waterways.[1][3] |
| Physical/Chemical Hazards | Thiazole and its derivatives are often flammable.[3] Thermal decomposition may release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[1] | Keep away from heat, sparks, open flames, and hot surfaces.[3] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizers and acids.[4][5] |
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through an approved hazardous waste disposal service.[1] Adherence to institutional, local, and national regulations is mandatory.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: All waste streams containing this compound must be clearly identified.
-
Container Selection: Use a designated, compatible, and leak-proof hazardous waste container with a secure lid.[1][6] The original container should be used if possible.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[1][6]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in a dedicated and properly labeled solid hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.[1][6] The approximate concentration should be noted on the label.[1]
-
Contaminated Materials: All materials used in handling and cleanup, such as gloves, absorbent pads, and wipes, must be collected as solid hazardous waste.[1][3]
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[1][4]
-
Professional Disposal: Contact your institution's EHS office to arrange for hazardous waste pickup and disposal by a licensed professional service.[6]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Protocol for Minor Spills:
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[3]
-
Control Ignition Sources: If the substance is assumed to be flammable, extinguish all nearby ignition sources.[3]
-
Ventilation: Ensure the area is well-ventilated. If ventilation is poor, contact your institution's EHS department.[3]
-
Containment: For small liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3] Do not use combustible materials like paper towels for initial absorption.
-
Cleanup and Decontamination:
-
Reporting: Report the incident to your laboratory supervisor and EHS office in accordance with institutional policies.[3]
For major spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine. Given that detailed toxicological data for this specific compound is limited, a cautious approach is mandated. The following procedures are based on available information for structurally related thiazole and pyridine derivatives and are designed to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
While a comprehensive hazard profile for this compound is not fully established, related compounds suggest potential for skin and eye irritation, and possible harm if swallowed or inhaled.[1] Therefore, stringent adherence to PPE protocols is essential.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles | Protects against splashes and airborne particles. |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves (e.g., Butyl rubber, Viton) | ASTM F739 tested | Provides protection against direct contact and chemical permeation. Nitrile gloves may not be suitable for prolonged contact.[2] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Worn over lab coat | Recommended when handling larger quantities or during procedures with a high splash potential. | |
| Respiratory Protection | NIOSH-approved Respirator | Varies based on exposure assessment | Required when handling powders, in poorly ventilated areas, or when engineering controls are insufficient to maintain exposure below acceptable limits. |
Safe Handling and Storage
Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.
Operational Plan:
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing.[3] Contaminated clothing should be removed immediately and decontaminated before reuse.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
Detailed Experimental Protocols
Glove Selection Protocol:
Due to the absence of specific permeation data for this compound, a conservative approach to glove selection is necessary. The following table provides representative breakthrough times for similar chemical classes.
Table 2: Representative Glove Breakthrough Times
| Glove Material | Chemical Class Example | Breakthrough Time (minutes) | Recommendation |
| Butyl Rubber | Pyridine | > 480 | Excellent |
| Viton | Pyridine | > 480 | Excellent |
| Neoprene | Pyridine | 30 | Fair (for short-term use) |
| Nitrile | Pyridine | < 15 | Not Recommended for prolonged contact[2] |
Respiratory Protection Protocol:
The selection of respiratory protection depends on the airborne concentration of the compound. Since no official occupational exposure limit (OEL) has been established for this compound, a surrogate OEL based on a structurally similar compound, Pyridine (ACGIH TLV-TWA: 1 ppm), is used here for guidance.
Table 3: Respirator Selection Guide (Based on Surrogate OEL of 1 ppm)
| Airborne Concentration | Required Minimum Protection Factor (APF) | NIOSH-Approved Respirator Type |
| ≤ 10 ppm | 10 | Half-mask air-purifying respirator with organic vapor cartridges |
| ≤ 50 ppm | 50 | Full-facepiece air-purifying respirator with organic vapor cartridges |
| > 50 ppm or Unknown | > 50 | Powered air-purifying respirator (PAPR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all materials contaminated with the compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[2]
-
Container Management: Use a chemically resistant, sealable container. Ensure the container is kept closed when not in use.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume of the waste.
-
Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
